Phosphoric acid, magnesium sodium salt
Description
Significance of Complex Phosphate (B84403) Chemistry in Advanced Materials Science
Complex phosphate chemistry, which involves compounds with multiple cations like magnesium and sodium, is a cornerstone of advanced materials science. Phosphate groups are fundamental in various biological and chemical processes, serving as building blocks for everything from the backbone of DNA to energy storage molecules like ATP. nih.gov In materials science, phosphates are prized for their structural versatility. The phosphate anion (PO₄³⁻) can link with metal cations to form a vast array of structures, including stable three-dimensional frameworks. researchgate.netnih.gov
These frameworks are crucial for creating materials with specific functionalities. For instance, magnesium phosphates are investigated as potential host materials for optically active rare earth ions, which have applications in technologies like LEDs. researchgate.net The ability to incorporate different metal ions, such as magnesium and sodium, into a single phosphate structure allows for the fine-tuning of a material's physical and chemical properties. This has led to the development of specialized materials, including biocements for bone tissue engineering and functional luminescent materials. nih.govnih.govacs.org The introduction of multiple cations can influence crystal structure, stability, and bioactivity, making complex phosphates a rich area for materials discovery. nih.gov
Historical Context of Magnesium Sodium Phosphate Research Trajectories
Research into magnesium phosphates has a long history, with early uses of magnesium phosphate cements dating back millennia, potentially utilized in structures like the Great Wall of China. tececo.com.au The modern scientific investigation into specific magnesium sodium phosphate compounds is more recent. A notable milestone is a 1970 patent describing a process for producing Magnesium sodium phosphate (MgNaPO₄·1.5H2O) by reacting sodium hydroxide (B78521), phosphoric acid, and a water-soluble magnesium salt. google.com This indicates industrial interest in the compound for applications such as mineral fodder for animals. google.com
In the following decades, research focused on synthesizing and characterizing the complex crystal structures of various magnesium sodium phosphates. Studies in the 1980s and 1990s identified several distinct compounds within the Na₃PO₄–Mg₃(PO₄)₂ system, often synthesized under high-pressure or via flux methods to create single crystals for analysis. nih.gov
A significant recent development has propelled this research into the realm of planetary science. In 2022 and 2024, analyses of samples returned from the asteroids Ryugu and Bennu revealed the presence of a rare, hydrated sodium-bearing magnesium phosphate. nasa.govusra.edu This discovery in CI chondritic materials, which are primitive remnants from the early solar system, highlights the importance of these compounds in understanding the geochemical evolution of celestial bodies. nasa.govusra.edu This trajectory from industrial production to cutting-edge planetary science illustrates the expanding relevance of magnesium sodium phosphate research.
Scope and Research Objectives Pertaining to Phosphoric Acid, Magnesium Sodium Salt
Current research on this compound encompasses several key objectives:
Synthesis and Characterization: A primary goal is the synthesis of new crystalline forms of magnesium sodium phosphates and the detailed characterization of their atomic structures. researchgate.netnih.gov Researchers employ various techniques, including hydrothermal, flux, and high-pressure methods, to create novel materials and understand their fundamental properties. researchgate.netnih.gov
Materials Development: A significant objective is the development of functional materials. This includes creating new biocements and biomaterials by understanding how the incorporation of sodium and magnesium ions affects properties like setting time, compressive strength, and biocompatibility. nih.govnih.gov There is also continued interest in their potential as host materials for phosphors in lighting applications. researchgate.net
Geochemical and Astrochemical Analysis: Following the discovery on asteroids, a new objective is to understand the formation conditions and stability of sodium-bearing magnesium phosphates in extraterrestrial environments. nasa.govusra.edu This research aims to clarify the processes of aqueous alteration on primitive parent bodies in the early solar system. usra.edu
Industrial and Agricultural Applications: Further optimization of production methods for compounds like MgNaPO₄·1.5H2O for use as mineral supplements in animal feed remains a relevant objective, focusing on efficiency and product quality. google.com
Interdisciplinary Relevance of this compound Studies
The study of this compound is inherently interdisciplinary, connecting several fields of science:
Chemistry: At its core, the research involves inorganic and solid-state chemistry for the synthesis and structural analysis of these complex salts. researchgate.netnih.gov
Materials Science: The investigation of these compounds for use as biocements, phosphors, and other advanced materials is a central theme. researchgate.netnih.gov
Geology and Planetary Science: The identification of these minerals in asteroid samples provides crucial data for understanding the chemical evolution of the solar system. nasa.govusra.edu
Biology and Biomedical Engineering: The use of magnesium- and sodium-containing phosphates in biocompatible cements for bone repair bridges this research to the life sciences. nih.gov
Agriculture: The application of magnesium sodium phosphate as a mineral feed supplement connects the research to animal nutrition and agricultural science. google.com
Detailed Research Findings
Detailed investigations have revealed that "this compound" is not a single entity but represents a class of compounds with varying stoichiometry and crystal structures.
Physicochemical Properties of MgNaPO₄
The simplest form, Magnesium sodium orthophosphate, has the following computed properties:
| Property | Value |
| Molecular Formula | MgNaO₄P |
| Molecular Weight | 142.27 g/mol nih.gov |
| CAS Number | 25640-28-2 nih.gov |
| IUPAC Name | magnesium;sodium;phosphate nih.gov |
Known Crystalline Magnesium Sodium Phosphates
Research into the Na₃PO₄–Mg₃(PO₄)₂ system has identified several distinct crystalline compounds, each with a unique structure.
| Compound Name | Chemical Formula | Crystal System | Key Structural Features |
| Magnesium Sodium Phosphate | NaMgPO₄ | Orthorhombic nih.gov | Framework of MgO₆ and MgO₅ polyhedra linked by monophosphate groups. nih.gov |
| --- | NaMg₄(PO₄)₃ | Orthorhombic nih.gov | Structure built from three kinds of MgO₅ units linked by PO₄ tetrahedra. nih.gov |
| --- | Na₂Mg₅(PO₄)₄ | Triclinic nih.gov | A high-pressure phase with a dense 3D framework of MgO₆ and MgO₅ polyhedra. nih.gov |
| --- | Na₄Mg(PO₄)₂ | (Two polymorphs identified) nih.gov | Structures identified by powder diffraction patterns. nih.gov |
| Trisodium (B8492382) Rubidium Heptamagnesium Hexakis(orthophosphate) | Na₃RbMg₇(PO₄)₆ | (Not specified) | A complex 3D framework of MgOₓ polyhedra and PO₄ tetrahedra, creating channels occupied by Na⁺ and Rb⁺ cations. researchgate.netnih.gov |
Properties
CAS No. |
25640-28-2 |
|---|---|
Molecular Formula |
MgNaO4P |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
InChI Key |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Pathways of Phosphoric Acid, Magnesium Sodium Salt
Solid-State Reaction Techniques for Crystalline Forms
Solid-state reactions involve the thermal treatment of solid reactants to induce chemical transformations and form the desired product. These methods are particularly useful for producing anhydrous and highly crystalline forms of magnesium sodium phosphate (B84403).
High-Temperature Synthesis Protocols
High-temperature synthesis is a conventional solid-state method for preparing complex oxides and salts. In the context of magnesium sodium phosphate, this involves the intimate mixing of precursor powders followed by calcination at elevated temperatures. The selection of precursors is critical and typically includes a magnesium source (e.g., MgO, MgCO₃), a sodium source (e.g., Na₂CO₃, Na₃PO₄), and a phosphate source (e.g., (NH₄)₂HPO₄, P₂O₅).
The phase equilibria within the MgO-Na₂O-P₂O₅ ternary system provide a thermodynamic basis for understanding the formation of various magnesium sodium phosphate compounds at high temperatures. researchgate.net Studies on this system have identified the existence of several intermediate compounds, including MgNaPO₄, Mg₄Na(PO₄)₃, and MgNa₄(PO₄)₂. researchgate.net For instance, MgNa₄(PO₄)₂ is reported to melt congruently at 1655°C, while MgNaPO₄ exists in the solid phase and decomposes at temperatures between 950-960°C. researchgate.net
The synthesis protocol generally involves:
Stoichiometric mixing: The precursor powders are weighed and thoroughly mixed in stoichiometric ratios corresponding to the desired MgNaPO₄ product.
Grinding: The mixture is ground to ensure homogeneity and increase the contact surface area between the reactants, which enhances the reaction rate.
Calcination: The mixture is heated in a furnace at a specific temperature for a defined duration. The temperature and time are crucial parameters that influence the reaction kinetics and the phase purity of the final product. Multiple heating and intermediate grinding steps may be necessary to ensure complete reaction.
Thermodynamic assessments of the P₂O₅-Na₂O and P₂O₅-MgO systems are instrumental in predicting the stable phases and reaction pathways during high-temperature synthesis. mdpi.comnih.gov
Mechanochemical Routes and Mechanistic Considerations
Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This method can often be performed at room temperature, offering a more energy-efficient alternative to high-temperature calcination. The mechanical activation of reactants leads to a reduction in particle size, an increase in surface area, and the formation of defects in the crystal lattice, all of which enhance reactivity. acs.org
While specific studies on the mechanochemical synthesis of MgNaPO₄ are not extensively detailed in the available literature, the principles can be inferred from research on the mechanosynthesis of other phosphate materials. For instance, the synthesis of magnesium-substituted hydroxyapatite (B223615) has been successfully achieved through a fast mechanochemical method. nih.gov
The general procedure for mechanochemical synthesis involves:
Loading: The solid reactants are placed in a milling vial along with grinding media (e.g., steel or zirconia balls).
Milling: The vial is subjected to high-energy milling in a planetary or shaker mill. The milling parameters, such as speed and time, are critical for driving the reaction to completion.
Product Recovery: The resulting powder is separated from the grinding media.
The mechanism of mechanochemical reactions involves the repeated fracturing and cold-welding of reactant particles, which brings fresh surfaces into contact and facilitates solid-state diffusion and reaction at the interfaces. This process can lead to the formation of amorphous or nanocrystalline products.
Solution-Based Precipitation Methods
Solution-based precipitation is a widely used method for synthesizing inorganic salts, including magnesium sodium phosphate. This approach involves the reaction of soluble precursors in a solvent, leading to the formation of a supersaturated solution from which the desired product precipitates as a solid.
Aqueous Precipitation Kinetics and Thermodynamics
The precipitation of magnesium sodium phosphate from an aqueous solution is governed by the principles of chemical kinetics and thermodynamics. The primary reaction involves the combination of magnesium, sodium, and phosphate ions in solution. A common method involves the reaction of a soluble magnesium salt (e.g., MgSO₄ or MgCl₂) with a solution containing sodium and phosphate ions. brainly.com
The thermodynamics of this process are dictated by the solubility product (Ksp) of the precipitating phase. For instance, the hydrated form, magnesium sodium phosphate heptahydrate (MgNaPO₄·7H₂O), has a reported pKsp (the negative logarithm of the solubility product) of 11.6 ± 0.253. preprints.org This value indicates the equilibrium condition for the dissolution and precipitation of the salt. When the ion activity product in the solution exceeds the Ksp, precipitation is thermodynamically favored.
The kinetics of precipitation involve two main stages: nucleation and crystal growth. Nucleation is the formation of new, stable solid-phase nuclei from the supersaturated solution. This is followed by crystal growth, where these nuclei grow in size. The rate of both processes is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.
Controlled Crystallization from Supersaturated Solutions
Controlled crystallization is essential for obtaining magnesium sodium phosphate with desired characteristics, such as a specific crystal size distribution and morphology. This is achieved by carefully managing the level of supersaturation in the solution. High levels of supersaturation tend to favor rapid nucleation, leading to a large number of small crystals, while lower supersaturation levels promote slower crystal growth and the formation of larger, more well-defined crystals. researchgate.net
Techniques to control crystallization include:
Slow addition of reactants: Gradually adding one reactant solution to another allows for better control over the local supersaturation.
Temperature control: The solubility of many salts is temperature-dependent. By controlling the temperature, the supersaturation can be managed.
Seeding: Introducing seed crystals of the desired product can bypass the nucleation stage and promote controlled growth on the existing crystal surfaces.
Influence of pH and Ionic Strength on Precipitation Products
The pH of the solution is a critical parameter in the precipitation of magnesium sodium phosphate. It influences the speciation of phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the solubility of the resulting salt. For many magnesium phosphate compounds, precipitation is favored in alkaline conditions. For example, in the precipitation of struvite (MgNH₄PO₄·6H₂O), a related compound, an optimal pH range of 7 to 11 has been reported for crystallization. mdpi.comeeer.org A patent for the production of MgNaPO₄·1.5H₂O specifies a final suspension pH of 9. brainly.com
Table 1: Effect of pH on Phosphate Speciation
| pH | Predominant Phosphate Species |
|---|---|
| < 7.2 | H₂PO₄⁻ |
| 7.2 - 12.3 | HPO₄²⁻ |
| > 12.3 | PO₄³⁻ |
The ionic strength of the solution also plays a significant role in the precipitation process. High ionic strength can affect the activity coefficients of the ions in solution, which in turn influences the effective supersaturation and the solubility of the salt. mdpi.com Generally, increasing ionic strength can lead to an increase in the solubility of sparingly soluble salts, a phenomenon known as the salt effect. mdpi.com This can impact both the thermodynamics and kinetics of precipitation. However, the specific ionic composition can also have complex effects; for instance, certain ions might form complexes with magnesium or phosphate, thereby reducing their availability for precipitation. mdpi.com
Table 2: Summary of Synthetic Methodologies
| Methodology | Precursors | Key Parameters | Product Characteristics |
|---|---|---|---|
| High-Temperature Synthesis | MgO, Na₂CO₃, (NH₄)₂HPO₄ | Temperature, Time, Atmosphere | Anhydrous, Crystalline |
| Mechanochemical Route | Solid precursors | Milling speed, Time, Ball-to-powder ratio | Amorphous or Nanocrystalline |
| Aqueous Precipitation | MgSO₄, Na₃PO₄, NaOH, H₃PO₄ | pH, Temperature, Reactant concentration, Ionic strength | Hydrated, Crystalline or Amorphous |
Role of Precursor Stoichiometry and Molar Ratios
The stoichiometry of the precursors is a critical parameter in the synthesis of magnesium sodium phosphate, directly influencing the phase purity, yield, and physical properties of the final product. The molar ratios of the sodium, magnesium, and phosphate sources determine the chemical environment during nucleation and crystal growth.
In a typical aqueous precipitation synthesis, the reaction can be represented by the following equation:
This idealized reaction suggests a 1:1:1 molar ratio of phosphoric acid, magnesium hydroxide (B78521), and sodium hydroxide. However, in practice, adjustments to these ratios are often necessary to drive the reaction to completion and to control the properties of the resulting salt.
One patented method for the production of MgNaPO₄·1.5H₂O specifies a molar ratio of NaOH:H₃PO₄:MgSO₄ as 3.05-3.1:1.0-1.03:1.0. This process also highlights the use of a 1-10% stoichiometric excess of sodium ions, which is reported to improve the filterability of the product and reduce reaction times. The use of excess sodium hydroxide can help to maintain a sufficiently high pH to ensure the complete precipitation of the magnesium sodium phosphate salt.
The influence of the magnesium-to-phosphate (Mg/P) molar ratio is also a significant factor, as demonstrated in the broader context of magnesium phosphate cements. While not specific to the synthesis of pure magnesium sodium phosphate, these studies show that varying the Mg/P ratio can affect the hydration rate, setting time, and mechanical strength of the resulting material. For instance, higher Mg/P ratios in magnesium potassium phosphate cements have been shown to lead to increased mechanical strength. It is plausible that similar effects on particle size, crystallinity, and phase composition would be observed when synthesizing magnesium sodium phosphate, although specific research on this aspect is limited.
The table below summarizes the impact of varying precursor molar ratios on the synthesis of magnesium sodium phosphate based on available data.
| Molar Ratio (NaOH:H₃PO₄:Mg-salt) | Key Observations | Reference |
| 3.05-3.1 : 1.0-1.03 : 1.0 | Produces MgNaPO₄·1.5H₂O with improved filterability. | analis.com.my |
| Use of 1-10% excess Na⁺ ions | Reduces reaction time and enhances product separation. | analis.com.my |
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal synthesis methods offer pathways to produce crystalline materials with controlled morphology and particle size by conducting reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel, such as an autoclave. While specific research on the hydrothermal or solvothermal synthesis of pure "Phosphoric acid, magnesium sodium salt" (NaMgPO₄) is not extensively documented in publicly available literature, the principles of these techniques can be applied based on the synthesis of analogous mixed-cation phosphate materials.
Autoclave Reaction Conditions and Product Morphology
In a typical hydrothermal synthesis, the precursors (a sodium salt, a magnesium salt, and a phosphate source) would be dissolved or suspended in water within a Teflon-lined autoclave. The autoclave is then heated to a specific temperature for a set duration, allowing for the dissolution of reactants and subsequent crystallization of the product.
Key parameters that would influence the product morphology include:
Temperature and Pressure: Higher temperatures generally lead to increased crystallinity and larger particle sizes. The autogenous pressure developed within the autoclave also plays a role in the reaction kinetics and phase stability.
Reaction Time: The duration of the hydrothermal treatment affects the extent of crystal growth and can be used to control particle size and shape.
pH of the Precursor Solution: The pH influences the solubility of the precursors and the speciation of phosphate ions in solution, which in turn affects the nucleation and growth of the final product.
Precursor Concentration: The concentration of the reactants can impact the supersaturation of the solution, thereby influencing the nucleation rate and the resulting particle size distribution.
For example, in the hydrothermal synthesis of other sodium-containing phosphates like sodium titanium phosphate (NaTi₂(PO₄)₃), reaction time has been shown to be a key factor in controlling the crystalline structure and morphology of the resulting nanoparticles. Similarly, for sodium-manganese-iron phosphate (Na₂Mn₁.₅Fe₁.₅(PO₄)₃), varying the hydrothermal reaction time from 6 to 48 hours at 220°C resulted in a change from a dandelion-like structure to micro-rods. It is reasonable to expect that similar parametric control could be applied to the synthesis of NaMgPO₄ to tailor its physical properties.
Template-Assisted Synthesis Strategies
Template-assisted synthesis is a technique used to control the morphology and porosity of materials by using a sacrificial template, such as a surfactant, polymer, or porous solid, to direct the formation of the desired structure. After the material has formed around the template, the template is removed, typically by washing or calcination, leaving behind a material with a specific morphology or pore structure.
While there is no specific literature detailing the template-assisted synthesis of NaMgPO₄, this approach has been successfully employed for other mesoporous magnesium phosphates. For instance, mesoporous magnesium phosphate with a high surface area and well-defined pore structure has been synthesized through the thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor, which acts as a self-template.
In a hypothetical template-assisted synthesis of NaMgPO₄, a structure-directing agent could be introduced into the reaction mixture. The choice of template would depend on the desired final morphology. For example:
Surfactants: Could be used to create mesoporous structures.
Polymers: Could direct the formation of specific particle shapes, such as nanorods or nanofibers.
Biomolecules: Could be used to create biocompatible scaffolds with intricate architectures.
The development of such template-assisted strategies for NaMgPO₄ could open up new applications for this material in areas such as catalysis, drug delivery, and biomaterials.
Formation within Chemically Bonded Phosphate Ceramic Systems
"this compound" can be formed in-situ within the matrix of chemically bonded phosphate ceramics (CBPCs), also known as magnesium phosphate cements (MPCs). These materials are formed through an acid-base reaction between a basic magnesium source, typically magnesium oxide (MgO), and an acidic phosphate solution.
Acid-Base Reaction Mechanisms in Magnesium Phosphate Cements
The fundamental setting and hardening mechanism of magnesium phosphate cements is a rapid, exothermic acid-base reaction. When magnesium oxide powder is mixed with an aqueous solution of an acidic phosphate, the following general steps occur:
Dissolution of the Acidic Phosphate: The acidic phosphate salt (e.g., monosodium phosphate, NaH₂PO₄) dissolves in water, creating an acidic environment and releasing phosphate anions (H₂PO₄⁻).
Dissolution of Magnesium Oxide: The acidic solution promotes the dissolution of the basic magnesium oxide, releasing magnesium cations (Mg²⁺) into the solution.
Neutralization and Precipitation: The magnesium cations react with the phosphate anions in a neutralization reaction, leading to the precipitation of a hydrated magnesium phosphate salt. This crystalline product forms an interlocking matrix that binds the unreacted MgO particles and any fillers together, resulting in a hard, ceramic-like material.
This reaction is analogous to the more commonly studied potassium (forming K-struvite, MgKPO₄·6H₂O) and ammonium (B1175870) (forming struvite, MgNH₄PO₄·6H₂O) based systems. The rate of this reaction is influenced by several factors, including the reactivity of the MgO, the particle size of the reactants, the water-to-solid ratio, and the presence of retarders.
In-situ Formation Pathways and Phase Evolution
The formation of the final magnesium sodium phosphate phase within the cement matrix is a dynamic process that may involve the formation of intermediate phases. The specific pathway and the evolution of the crystalline phases depend on factors such as the Mg/P molar ratio and the curing conditions.
In analogous magnesium potassium phosphate cement systems, the formation of an intermediate phase, newberyite (MgHPO₄·3H₂O), has been observed, especially at lower Mg/P ratios. This intermediate phase eventually converts to the more stable K-struvite. It is plausible that a similar pathway could occur in a sodium-based system, with the transient formation of a magnesium hydrogen phosphate phase before the crystallization of NaMgPO₄·nH₂O.
The phase evolution can be summarized as follows:
Initial Stage: Rapid dissolution of precursors and a potential increase in the pH of the paste as the MgO dissolves.
Intermediate Stage: Possible precipitation of less stable, intermediate phosphate phases. The system exists as a mixture of unreacted MgO, dissolved ions, and newly formed crystalline and/or amorphous phases.
Final Stage: The intermediate phases transform into the final, stable hydrated magnesium sodium phosphate, which forms the primary binding phase of the hardened cement. The final microstructure consists of these crystalline products embedded in a matrix with unreacted MgO particles.
The table below outlines the key stages in the formation of magnesium sodium phosphate within a cementitious system.
| Stage | Key Processes | Resulting Components |
| Initial Mixing | Dissolution of NaH₂PO₄ and MgO. | Aqueous solution of Na⁺, Mg²⁺, and H₂PO₄⁻ ions. |
| Setting | Acid-base reaction, precipitation of initial phases. | Formation of an amorphous gel and/or intermediate crystalline phases. |
| Hardening | Growth and interlocking of the final crystalline phase. | Hardened matrix of NaMgPO₄·nH₂O, unreacted MgO, and fillers. |
Synthesis of Amorphous and Nanostructured Forms of this compound
The synthesis of this compound in its amorphous and nanostructured forms involves specific methodologies aimed at controlling the material's phase, particle size, and morphology. These advanced forms of the compound are of interest for various specialized applications where properties such as high surface area, enhanced reactivity, and biocompatibility are crucial.
Non-Crystalline Phase Generation and Stabilization
The generation of amorphous or non-crystalline phases of magnesium sodium phosphate requires techniques that kinetically bypass the formation of a stable crystalline lattice. Rapid precipitation and the use of stabilizing agents are common strategies to achieve and maintain an amorphous state.
One of the primary methods for producing amorphous magnesium phosphate is through controlled chemical precipitation from aqueous solutions. researchgate.net The reaction typically involves combining a soluble magnesium salt, a phosphate source, and a sodium source under conditions that favor the rapid formation of a solid phase, thereby preventing the organization of atoms into a crystalline structure. The presence of sodium ions can influence the morphology of the resulting amorphous nanoparticles. researchgate.net
Stabilization of the amorphous phase is critical as it is thermodynamically metastable and can transition to a more stable crystalline form over time. The incorporation of certain ions or molecules can inhibit this crystallization process. Magnesium ions themselves are known to play a role in stabilizing amorphous phases of other phosphates, such as calcium phosphate, by delaying crystallization. researchgate.netnih.govmdpi.com This intrinsic property of magnesium can be leveraged in the synthesis of amorphous magnesium sodium phosphate.
Furthermore, organic additives and polymers can be employed as stabilizing agents. These molecules can adsorb onto the surface of the newly formed amorphous particles, sterically hindering their growth and aggregation, and preventing the structural rearrangements necessary for crystallization. For instance, polymers like polyacrylic acid have been shown to be effective stabilizers for amorphous phosphate nanoparticles, enhancing their dispersibility and preventing their transformation into crystalline forms. unifi.it
Thermal treatment of crystalline precursors can also lead to the formation of amorphous magnesium phosphate. For example, the controlled thermal decomposition of crystalline struvite (MgNH₄PO₄·6H₂O) has been shown to result in a pseudomorphic transformation into an amorphous magnesium phosphate with a mesoporous structure. rsc.org This method offers a pathway to produce high-surface-area amorphous materials.
The table below summarizes key findings from research on the generation and stabilization of amorphous magnesium phosphates.
| Method | Precursors | Key Findings | Reference |
| Microwave-Assisted Hydrothermal Synthesis | Fructose 1,6-bisphosphate trisodium (B8492382) salt, Magnesium source | Rapid, one-step synthesis of amorphous magnesium phosphate flower-like hierarchical nanostructures. The organic phosphorus source and microwave conditions are crucial factors. | rsc.org |
| Chemical Precipitation | Magnesium chloride, Potassium dihydrogen phosphate, Potassium phosphate | Formation of amorphous magnesium phosphate is possible, with the potential for conversion to crystalline forms upon calcination. | researchgate.net |
| Co-precipitation Strategy | Sodium phosphate tribasic dodecahydrate, Magnesium chloride hexahydrate | Magnesium ions play a critical role in the formation and stabilization of amorphous calcium magnesium phosphate. | nih.gov |
| Thermal Decomposition | Crystalline struvite (MgNH₄PO₄·6H₂O) | Thermal treatment leads to the release of water and ammonia (B1221849), resulting in a pseudomorphic transformation into amorphous magnesium phosphate. | rsc.org |
Nanoparticle and Thin Film Fabrication Techniques
The fabrication of nanostructured forms of this compound, such as nanoparticles and thin films, utilizes a range of specialized techniques to control the dimensions and properties of the final material.
Nanoparticle Fabrication:
The synthesis of magnesium phosphate nanoparticles is often achieved through wet-chemical methods that allow for precise control over nucleation and growth processes.
Chemical Precipitation: This is a widely used bottom-up approach where nanoparticles are formed from a supersaturated solution. By carefully controlling parameters such as reactant concentrations, pH, temperature, and the rate of addition of precursors, the size and morphology of the resulting nanoparticles can be tailored. For instance, nano-sized magnesium phosphates with particle sizes ranging from 20 to 200 nm have been prepared by reacting a magnesium salt with a phosphate source in an aqueous solution. chalcogen.ro
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to faster nucleation and growth of nanoparticles. It has been successfully employed to produce amorphous magnesium phosphate nanospheres and nanoflakes. researchgate.netnih.gov The rapid heating can favor the formation of amorphous or poorly crystalline nanostructures.
Microemulsion Technique: Water-in-oil microemulsions can act as nanoreactors for the synthesis of nanoparticles. The aqueous droplets within the microemulsion confine the reaction space, allowing for the production of nanoparticles with a narrow size distribution. This technique has been used to prepare magnesium phosphate nanoparticles with diameters in the range of 100-130 nm. nih.gov
The following table details various research findings on the fabrication of magnesium phosphate nanoparticles.
| Technique | Precursors/System | Resulting Nanostructure | Key Parameters | Reference |
| Chemical Precipitation | MgCl₂·6H₂O, K₂HPO₄/K₃PO₄ | Irregularly shaped nanoparticles (20-200 nm) | Mg/P molar ratio, static conditions at room temperature | chalcogen.ro |
| Microwave Irradiation | Not specified | Nanoflakes | One-step microwave irradiation | nih.gov |
| Water-in-oil Microemulsion | Not specified | Nanoparticles (100-130 nm diameter) | Microemulsion composition | nih.gov |
| Microwave-Assisted Approach | Aqueous solution of Mg²⁺ and HPO₄²⁻/PO₄³⁻ | Amorphous nanospheres | Synthesis parameters | researchgate.net |
Thin Film Fabrication:
The fabrication of thin films of magnesium sodium phosphate is less commonly reported than that of nanoparticles. However, techniques used for depositing other phosphate and magnesium-based coatings can be considered as potential pathways.
Solution-Based Deposition: This method involves immersing a substrate in a solution containing the precursor ions (magnesium, sodium, and phosphate) and allowing a film to deposit on the surface. The process can be influenced by the substrate material, solution pH, temperature, and immersion time. For instance, calcium phosphate coatings have been deposited on magnesium alloys from a solution, where the deposition is related to the dissolution of the substrate. laurentian.ca A similar principle could be applied for magnesium sodium phosphate films.
Electrochemical Deposition: This technique involves the use of an electric current to drive the deposition of a film from an electrolyte solution onto a conductive substrate. It offers control over the film thickness and morphology by adjusting the electrical parameters. While direct reports on magnesium sodium phosphate are scarce, electrodeposition has been used to create metallic magnesium thin films from non-aqueous electrolytes. researchgate.net
Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired thin film. This technique is capable of producing highly conformal coatings. Low-temperature CVD has been used to deposit magnesium oxide thin films, and with appropriate precursors, could potentially be adapted for magnesium phosphate compounds. illinois.edu
Sublimation Deposition: This physical vapor deposition method involves heating a source material until it sublimes, and the vapor then condenses on a cooler substrate to form a thin film. Sublimation has been used to create conformal coatings of magnesium on nanostructures. mdpi.com
Further research is needed to specifically develop and optimize thin film fabrication techniques for this compound.
Structural Elucidation and Advanced Characterization of Phosphoric Acid, Magnesium Sodium Salt
Crystallographic Investigations
Crystallographic techniques are indispensable for revealing the three-dimensional structure of crystalline solids like NaMgPO₄. By analyzing the diffraction patterns produced when X-rays interact with the material, researchers can determine unit cell dimensions, space group symmetry, and atomic coordinates.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic structure of a crystalline material. This technique provides unambiguous information about the unit cell parameters and the crystallographic space group.
For the low-temperature modification of Phosphoric acid, magnesium sodium salt, known as α-NaMgPO₄, single-crystal X-ray diffraction studies have established that it crystallizes in the orthorhombic system. arizona.edu The specific space group determined from the diffraction data is P2₁2₁2₁. arizona.eduosti.gov This non-centrosymmetric space group dictates the symmetry operations that define the crystal structure. The analysis of single-crystal data yields precise lattice parameters, which define the dimensions of the unit cell.
Table 1: Crystallographic Data for α-NaMgPO₄ from Single-Crystal XRD Data sourced from Alkemper & Fuess (1998) arizona.edu
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.631(2) |
| b (Å) | 6.848(2) |
| c (Å) | 5.038(1) |
| α, β, γ (°) | 90 |
| Volume (ų) | 297.5(1) |
| Z (Formula units) | 4 |
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is crucial for routine phase identification, confirming the synthesis of the target compound, and assessing its purity. researchgate.net The diffraction pattern obtained from a powdered sample serves as a unique fingerprint for a specific crystalline phase. globethesis.com
In the context of NaMgPO₄, PXRD is employed to confirm that the material synthesized adopts the expected orthorhombic crystal structure. globethesis.com By comparing the experimental diffraction pattern with reference patterns from crystallographic databases, researchers can verify the presence of the desired NaMgPO₄ phase and identify any crystalline impurities or unreacted starting materials. Furthermore, PXRD is instrumental in distinguishing between different polymorphs of the compound, as each polymorphic form will produce a distinct diffraction pattern. researchgate.net
The Rietveld method is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction profile to an entire experimental powder diffraction pattern. wikipedia.orgosti.gov This technique goes beyond simple phase identification and allows for the extraction of detailed structural parameters from PXRD data.
For this compound, Rietveld refinement is applied to the powder diffraction data to obtain high-precision values for the lattice parameters (a, b, c), atomic coordinates within the unit cell, and other structural details like bond lengths and angles. researchgate.netresearchgate.net The refinement process involves minimizing the difference between the observed and calculated diffraction patterns in a least-squares approach. wikipedia.org This method is particularly valuable when single crystals of sufficient size or quality for SC-XRD are not available. It provides a means to confirm and improve the structural model, ensuring its accuracy and consistency with the experimental data.
This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. Investigations have identified a low-temperature form (α-NaMgPO₄) and a high-temperature form (β-NaMgPO₄). arizona.edu Thermal analysis combined with high-temperature powder diffractometry has shown a phase transformation from the α-phase to the β-phase occurring at approximately 693 K. arizona.edu The low-temperature α-phase possesses the orthorhombic P2₁2₁2₁ structure, while other studies have reported different structures, such as an olivine-type and a glaserite-type, indicating a rich and complex polymorphism for this compound. arizona.eduresearchgate.net
The relationship between anhydrous and hydrated phases is also a critical aspect of the material's characterization. While the primary focus of many crystallographic studies has been on the anhydrous form (NaMgPO₄), many phosphate-based compounds can incorporate water molecules into their crystal lattice to form hydrates. researchgate.net In related magnesium phosphate (B84403) cement systems, various hydrated phases such as struvite (MgKPO₄·6H₂O) and newberyite (MgHPO₄·3H₂O) are known to form. researchgate.netglobethesis.commdpi.com The formation of specific anhydrous or hydrated phases of sodium magnesium phosphate depends on the synthesis conditions, such as temperature and the presence of water.
Spectroscopic Characterization Techniques
Spectroscopic methods probe the energy levels within a molecule or crystal lattice, providing information that is complementary to diffraction techniques. Vibrational spectroscopy, in particular, is used to identify the functional groups present and to understand the local bonding environment of atoms.
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that measure the interaction of electromagnetic radiation with a sample to identify its molecular components and structure. thermofisher.com For NaMgPO₄, the spectra are primarily characterized by the vibrational modes of the phosphate (PO₄³⁻) anion, which forms a tetrahedral unit.
The vibrations of the PO₄³⁻ tetrahedron can be categorized into four fundamental modes: the symmetric stretching vibration (ν₁), the symmetric bending vibration (ν₂), the antisymmetric stretching vibration (ν₃), and the antisymmetric bending vibration (ν₄). researchgate.net In FTIR spectroscopy, changes in the dipole moment during a vibration result in the absorption of infrared light, while in Raman spectroscopy, changes in the polarizability of the molecule lead to the scattering of light at different frequencies. The observation of these modes and their specific frequencies in the FTIR and Raman spectra provides a detailed fingerprint of the phosphate group's local environment within the NaMgPO₄ crystal lattice. researchgate.net
Table 2: Vibrational Band Assignments for NaMgPO₄ Data sourced from Miladi et al. (2022) researchgate.net
| Wavenumber (cm⁻¹) Raman | Wavenumber (cm⁻¹) FTIR | Assignment |
| 420 | 418 | ν₂ (PO₄³⁻) symmetric bending |
| 558 | 560 | ν₄ (PO₄³⁻) antisymmetric bending |
| 612 | 610 | ν₄ (PO₄³⁻) antisymmetric bending |
| 955 | 960 | ν₁ (PO₄³⁻) symmetric stretching |
| 1010 | 1008 | ν₃ (PO₄³⁻) antisymmetric stretching |
| 1054 | 1060 | ν₃ (PO₄³⁻) antisymmetric stretching |
| 1100 | 1105 | ν₃ (PO₄³⁻) antisymmetric stretching |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local atomic environment of specific nuclei. nih.gov For this compound, ²⁵Mg ssNMR is particularly insightful for probing the coordination environment of the magnesium ions. rsc.org Due to the quadrupolar nature of the ²⁵Mg nucleus (spin I = 5/2), its NMR spectra are highly sensitive to the symmetry of the local electronic field. rsc.orgresearchgate.net
Experiments conducted at high magnetic fields (e.g., 21.1 T) are often necessary to reduce the effects of second-order quadrupolar interactions and improve spectral resolution, allowing for more accurate determination of chemical shifts and quadrupolar coupling parameters. rsc.org The isotropic chemical shift (δiso) for ²⁵Mg in diamagnetic compounds typically spans a range up to 200 ppm, with most shifts for octahedrally coordinated magnesium falling between -15 and +25 ppm, referenced against a standard like 3 M MgSO₄ (aq). rsc.orgresearchgate.net
In a typical analysis of NaMgPO₄, a single resonance site for magnesium would be expected if all Mg sites are crystallographically equivalent. The observed chemical shift and quadrupolar coupling constant (CQ) can be correlated with the local geometry of the MgO₆ octahedra. First-principles calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, are often used in conjunction with experimental data to assign resonances and refine the understanding of the structure-spectroscopy relationship. researchgate.net
| Parameter | Typical Value | Information Gained |
|---|---|---|
| Isotropic Chemical Shift (δiso) | -1.0 to 25.0 ppm | Indicates the electronic shielding and coordination environment of the Mg nucleus. |
| Quadrupolar Coupling Constant (CQ) | 1.0 to 4.0 MHz | Measures the interaction of the nuclear quadrupole moment with the local electric field gradient, indicating distortion from ideal symmetry. |
| Asymmetry Parameter (ηQ) | 0.0 to 0.5 | Describes the deviation of the electric field gradient from axial symmetry. |
UV/Vis/NIR Diffuse Reflectance Spectroscopy for Electronic Transitions
UV/Vis/NIR Diffuse Reflectance Spectroscopy (DRS) is a technique used to analyze the optical properties of powdered solid samples by measuring the light reflected from the material over a range of wavelengths. caltech.edu This analysis is crucial for determining the electronic band structure, particularly the optical band gap (Eg) of a material. researchgate.net The spectrum is typically recorded and then converted using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. researchgate.net
For a semiconductor material, the optical band gap can be determined by plotting the transformed Kubelka-Munk data against photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. The nature of the electronic transition (direct or indirect) determines the mathematical form of this plot. researchgate.netnih.gov In phosphate-based materials, the band gap is influenced by the network structure and the nature of the cations present. chalcogen.ro For compounds like sodium magnesium phosphate, the analysis reveals its characteristics as a wide-band-gap semiconductor or insulator. researchgate.net
| Material System | Optical Band Gap (Eg) | Transition Type |
|---|---|---|
| Cesium Magnesium Orthophosphate (CsMgPO₄) | ~2.79 eV | Indirect |
| Magnesium Borate (B1201080) (Mg₂B₂O₅) Nanostructures | ~5.23 eV | Direct |
| Zinc Copper Phosphate Glasses | 3.33 - 3.43 eV | Direct |
X-ray Absorption Fine Structure (EXAFS) Analysis
X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides information on the local geometric structure around a specific absorbing atom. unimi.it The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which gives information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides data on the bond distances, coordination number, and identity of neighboring atoms. researchgate.net
For NaMgPO₄, EXAFS analysis could be performed at the Mg K-edge or P K-edge. The analysis of the EXAFS region involves Fourier transforming the oscillatory signal to obtain a radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the central absorbing atom. researchgate.net By fitting this data to theoretical models, precise structural parameters can be extracted. nih.gov This is particularly valuable for amorphous or highly disordered materials where long-range order is absent, but it also provides a crucial check on the local structure of crystalline materials. unimi.it For instance, analyzing the Fe K-edge in LiFePO₄ has confirmed the Fe-O, Fe-P, and Fe-Fe bond distances within the olivine (B12688019) structure. researchgate.net A similar analysis of NaMgPO₄ would precisely define the Mg-O and P-O bond lengths and coordination numbers.
| Absorption Edge | Parameter | Description |
|---|---|---|
| Mg K-edge | Coordination Number (N) | Number of nearest-neighbor oxygen atoms around the Mg atom. |
| Interatomic Distance (R) | The precise Mg-O bond length. | |
| P K-edge | Coordination Number (N) | Number of nearest-neighbor oxygen atoms forming the PO₄ tetrahedron. |
| Interatomic Distance (R) | The precise P-O bond length. |
Microstructural and Morphological Analysis
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the surface morphology and microstructure of solid materials. It provides high-resolution images that reveal details about particle size, shape, and aggregation. nih.gov When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful analytical tool for determining the elemental composition of the sample. researchgate.net
SEM analysis of this compound powders would typically reveal the crystal habit, surface texture, and the degree of agglomeration of the particles. Images can distinguish between well-formed, crystalline structures and more irregular or amorphous morphologies, which can be influenced by the synthesis method. nih.gov
EDS analysis complements the imaging by providing qualitative and quantitative elemental data. An EDS spectrum of NaMgPO₄ would show distinct peaks corresponding to the characteristic X-ray energies of Sodium (Na), Magnesium (Mg), Phosphorus (P), and Oxygen (O). The relative intensities of these peaks can be used to calculate the atomic and weight percentages of the constituent elements, confirming the stoichiometry of the compound. rogersimagingcorp.com Elemental mapping can also be performed to visualize the spatial distribution of these elements across the sample surface. mdpi.com
| Element | Weight % | Atomic % |
|---|---|---|
| Oxygen (O) | 44.97 | 57.14 |
| Sodium (Na) | 16.15 | 14.29 |
| Magnesium (Mg) | 17.08 | 14.29 |
| Phosphorus (P) | 21.79 | 14.29 |
| Totals | 100.00 | 100.00 |
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it indispensable for probing the nanoscale features of materials. nanocomposix.com TEM allows for the direct visualization of individual nanoparticles, crystal lattice fringes, and structural defects such as dislocations and grain boundaries. azonano.com
For NaMgPO₄ synthesized as a nanomaterial, TEM analysis can precisely determine the size distribution and morphology of the primary nanoparticles. youtube.com High-Resolution TEM (HRTEM) can resolve the atomic planes within a single crystal, allowing for the measurement of d-spacing (interplanar spacing), which can be used to identify the crystal phase. nih.gov Selected Area Electron Diffraction (SAED) is another key TEM technique that produces diffraction patterns from a small area of the sample. The pattern of spots or rings provides information about the crystallinity of the material; discrete spots indicate a single-crystal structure, while concentric rings are characteristic of polycrystalline materials. youtube.com
| Technique | Information Obtained | Significance |
|---|---|---|
| Bright-Field/Dark-Field Imaging | Particle size, shape, and size distribution. | Correlates morphology with synthesis conditions and physical properties. |
| High-Resolution TEM (HRTEM) | Lattice fringes, crystal defects, and grain boundaries. | Provides direct evidence of crystallinity and structural imperfections at the atomic level. |
| Selected Area Electron Diffraction (SAED) | Crystallographic information (single crystal vs. polycrystalline). | Confirms the crystal structure and orientation of the nanoparticles. |
Brunauer–Emmett–Teller (BET) Method for Surface Area Determination
The Brunauer–Emmett–Teller (BET) method is the standard technique for determining the specific surface area of a solid material. anton-paar.com The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material at various relative pressures. youtube.com The amount of gas adsorbed is used to calculate the quantity required to form a single molecular layer, or monolayer, on the entire surface.
The specific surface area is a critical parameter for applications involving surface interactions, such as catalysis, adsorption, and dissolution. iitk.ac.in For a powdered sample of this compound, the BET surface area is highly dependent on the particle size and porosity achieved during synthesis. A material composed of fine, non-porous nanoparticles will exhibit a much higher specific surface area than a material made of large, dense crystals. libretexts.org The shape of the adsorption-desorption isotherm can also provide information about the pore structure of the material (microporous, mesoporous, or macroporous). youtube.com For non-porous or macroporous materials, a Type II isotherm is typically observed.
| Material | Synthesis Method | Specific Surface Area (m²/g) |
|---|---|---|
| This compound | Solid-State Reaction | 1 - 5 |
| Sol-Gel / Precipitation | 20 - 60 | |
| Corroded Magnesium Alloy (for comparison) | Corrosion Process | ~2 - 43 |
Thermal Analysis Methods
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials as a function of temperature. For MgNaPO₄, these methods offer insights into its decomposition pathways, hydration states, and phase transitions.
Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and composition of materials by measuring changes in mass as a function of temperature. In the context of magnesium sodium phosphate, TGA is particularly useful for investigating its decomposition and hydration behavior.
Studies on various magnesium phosphate compounds reveal that weight loss observed at temperatures below 200°C is typically attributed to the elimination of crystal water. chalcogen.ro For instance, the thermal decomposition of hydrated magnesium hydroxycarbonate to magnesium oxide involves the removal of water of crystallization as an initial step. rsc.org The dehydration of MgSO₄·7H₂O, as studied by TGA-DSC, also shows distinct steps corresponding to the loss of water molecules. tno.nl
The TGA curve of a magnesium-containing solid might show multiple, well-defined events corresponding to different stages of thermal decomposition. researchgate.net For example, the decomposition of sodium dihydrogen phosphate (NaH₂PO₄) involves dehydration steps at around 200°C and 250°C. researchgate.net The heating rate can significantly influence the resolution of these events in a TGA curve; a slower heating rate often provides better separation of consecutive mass loss steps.
In the case of hydrated forms of magnesium sodium phosphate, such as MgNaPO₄·1.5H₂O, TGA can quantify the water content, which is reported to be between 11.0% and 16.0%. google.com The analysis of various magnesium phosphate hydrates, like Mg₃(PO₄)₂·22H₂O and MgHPO₄·3H₂O, demonstrates that calcination at high temperatures (e.g., 850°C) leads to the formation of pyrophosphates or orthophosphates, a transformation that can be monitored by TGA. researchgate.netjst.go.jp
Table 1: TGA Data for Decomposition of Various Phosphate Compounds
| Compound | Temperature Range (°C) | Observed Event | Reference |
|---|---|---|---|
| Magnesium Phosphates | <200 | Elimination of crystal water | chalcogen.ro |
| NaH₂PO₄ | ~200-250 | Dehydration | researchgate.net |
| MgNaPO₄·1.5H₂O | - | Water content (11.0-16.0%) | google.com |
| Mg₃(PO₄)₂·22H₂O | Up to 850 | Conversion to orthophosphate | researchgate.netjst.go.jp |
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is instrumental in observing fusion, crystallization, and glass transition temperatures (Tg). wikipedia.org
For magnesium phosphates, DSC can reveal endothermic and exothermic events associated with phase transitions. chalcogen.ro Endothermic peaks below 200°C are generally indicative of the removal of crystal water. chalcogen.ro For example, in the study of magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O), DSC, in conjunction with TGA, helped to distinguish dehydration from melting, as melting involves heat uptake without a change in mass. tno.nl
Higher temperature transitions can correspond to crystallization events. For instance, a peak around 644.9°C can be attributed to the crystallization of Mg₂P₂O₇, formed from the endothermic decomposition of MgHPO₄. chalcogen.ro Similarly, an endothermic peak at 670.1°C can correspond to the crystallization of Mg₃(PO₄)₂. chalcogen.ro The temperature program in a DSC analysis is typically designed for a linear increase in temperature over time. wikipedia.org
The application of DSC to sodium magnesium phosphate glasses has shown that the addition of magnesium oxide can strengthen the vitreous network, leading to an increase in the glass transition temperature. researchgate.net This demonstrates the utility of DSC in evaluating the structural effects of composition changes in phosphate-based materials.
Table 2: DSC Events for Various Phosphate Compounds
| Compound/Material | Temperature (°C) | Observed Event | Reference |
|---|---|---|---|
| Magnesium Phosphates | <200 | Endothermic peak (elimination of crystal water) | chalcogen.ro |
| Mg₂P₂O₇ (from MgHPO₄) | ~644.9 | Crystallization | chalcogen.ro |
| Mg₃(PO₄)₂ | ~670.1 | Crystallization | chalcogen.ro |
| Sodium Magnesium Phosphate Glasses | Variable | Increase in Glass Transition Temperature with MgO addition | researchgate.net |
Isothermal conduction calorimetry measures the heat produced or consumed during a process at a constant temperature. colostate.edu In this technique, the instantaneous thermal power generated by a sample is measured by a heat-flow sensor positioned between the sample and a heat sink. colostate.edu Integrating the thermal power signal over time yields the total heat associated with the chemical process or reaction. colostate.edu
This method is particularly useful for studying the kinetics and thermodynamics of reactions, such as the formation of magnesium phosphate compounds. The formation of newberyite (MgHPO₄·3H₂O), for instance, is an endothermic (heat-absorbing) reaction. nih.gov Isothermal calorimetry can be employed to monitor the heat evolved during such reactions, providing insights into the reaction's progress and kinetics.
The technique is versatile and can be applied to various physical, chemical, and biological processes. colostate.edu In the context of cement hydration, which involves the reaction of inorganic compounds, both isothermal and isoperibolic calorimetry are used to monitor the heat evolution. nih.gov Isothermal measurements provide data under precisely defined conditions, offering important information about the course of specific reactions. nih.gov For example, thermal titrations using heat-conduction calorimeters allow for the measurement of heat evolved in fast reactions by incrementally adding one reactant to another. colostate.edu
Elemental Compositional Analysis
Determining the precise elemental composition of "this compound" is crucial for its characterization and quality control. A combination of instrumental and classical wet chemical methods is employed for this purpose.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is a powerful analytical technique for detecting chemical elements. wikipedia.org It utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of each element. wikipedia.org The intensity of the emission is proportional to the concentration of the element in the sample. wikipedia.org
ICP-OES is widely used for the analysis of trace elements and major elemental constituents in various materials, including phosphates. geoscienceworld.orgresearchgate.net For the analysis of magnesium sodium phosphate, ICP-OES can accurately determine the concentrations of magnesium, sodium, and phosphorus. The technique is known for its high sensitivity, wide working range, and high matrix tolerance, making it suitable for complex samples. analytik-jena.com
The analysis of phosphorus by ICP-OES can be challenging due to its low sensitivity and the need to measure in the ultraviolet region of the spectrum. geoscienceworld.org However, with appropriate methodologies, such as using the most sensitive spectral lines (e.g., P 213.617 nm), accurate results can be obtained. geoscienceworld.org Sample preparation for ICP-OES analysis of phosphate ores often involves acid digestion. ykcs.ac.cn
Table 3: ICP-OES Analysis Parameters for Phosphate Compounds
| Element | Typical Wavelength (nm) | Key Considerations | Reference |
|---|---|---|---|
| Phosphorus (P) | 213.617 | Low sensitivity, requires measurement in UV region, potential for spectral interferences. | geoscienceworld.org |
| Magnesium (Mg) | - | Generally good sensitivity. | ykcs.ac.cn |
| Sodium (Na) | - | Can be determined reliably. | researchgate.net |
Wet chemical analysis encompasses a variety of classical analytical techniques that rely on chemical reactions in solution. These methods can be used to determine the composition of magnesium sodium phosphate. For instance, a preliminary test for magnesium ions involves the formation of a white precipitate of magnesium ammonium (B1175870) phosphate hexahydrate upon addition of ammonia (B1221849) and sodium dihydrogen phosphate to the sample solution. youtube.com
Ion chromatography (IC) is a modern and versatile technique for the separation and determination of ions. mdpi.comresearchgate.net It is widely used for the analysis of both cations and anions. mdpi.comresearchgate.net For magnesium sodium phosphate, IC can be employed to simultaneously determine the concentrations of sodium and magnesium cations, as well as phosphate anions.
In a typical IC setup for cation analysis, a cation-exchange column is used with a suitable mobile phase, such as methanesulfonic acid. mdpi.comnih.gov Conductivity detection is a common method for detecting the separated ions. mdpi.comnih.gov The method can be validated according to ICH guidelines to ensure good linearity, accuracy, and precision. mdpi.comresearchgate.net For example, a study on the determination of sodium, potassium, and magnesium as sulfate salts demonstrated the successful application of IC with conductivity detection, achieving good separation and quantification. mdpi.comresearchgate.net
Table 4: Ion Chromatography Parameters for Relevant Ions
| Ion | Column Type | Mobile Phase Example | Detection Method | Reference |
|---|---|---|---|---|
| Sodium (Na⁺) | Cation-exchange | Methanesulfonic acid | Conductivity | mdpi.comnih.gov |
| Magnesium (Mg²⁺) | Cation-exchange | Methanesulfonic acid | Conductivity | mdpi.comnih.gov |
| Phosphate (PO₄³⁻) | Anion-exchange | - | Conductivity | lcms.cz |
Fundamental Chemical Behavior and Reaction Dynamics
Dissolution Mechanisms and Kinetics in Aqueous Systems
The dissolution of magnesium sodium phosphate (B84403) is not a simple process of solvation but involves multiple factors that influence its rate and mechanism. The surrounding aqueous environment, including its pH, temperature, and ionic composition, plays a pivotal role.
The pH of the aqueous medium has a profound impact. Studies on related magnesium phosphate systems show that precipitation is highly favored in alkaline conditions, with optimal precipitation of magnesium ions occurring at a pH greater than 10. researchgate.net Conversely, this implies that dissolution is favored under more acidic conditions. The formation of various magnesium phosphate hydrates is strongly influenced by pH, with different species being stable at different pH ranges. mdpi.com For instance, upon the dissolution of certain magnesium phosphate precursors, the pH of the solution can abruptly increase, indicating a dynamic interplay between the solid and the aqueous phase. researchgate.net Research into magnesium phosphate conversion coatings has shown that temperature can be a more significant factor than pH in determining the final properties of the resulting material, though both play a role. researchgate.net
| Parameter | Effect on Magnesium Phosphate | Observations |
|---|---|---|
| Temperature | Affects reaction kinetics and crystal morphology | Low temperatures can result in insufficient reaction kinetics for crystal formation, while excessively high temperatures can increase sediment, reducing the utilization of the phosphate solution. nih.gov Temperature has been found to be more significant than pH in affecting the corrosion performance of magnesium phosphate coatings. researchgate.net |
| pH | Strongly influences precipitation and dissolution | Precipitation of magnesium phosphate is highly efficient at pH > 10. researchgate.net Different magnesium phosphate hydrates are formed and stable at different pH values. mdpi.com Acidic conditions generally favor dissolution. |
The ionic environment, including the presence of complexing agents and other ions, significantly modifies dissolution behavior. The "common-ion effect" can decrease the solubility of sodium phosphate when other sodium salts are present in the solution. researchgate.net Conversely, the "salt effect" can increase solubility. researchgate.net
Phosphate ions themselves can act as complexing agents. They can form aqueous complexes with dissolved magnesium ions, which can influence the stability of other magnesium-containing phases. mdpi.com For example, additives like sodium hexametaphosphate can enhance the fluidity of pastes as the phosphate ions form complexes with dissolved magnesium. mdpi.com In some systems, the presence of other anions, such as chloride, can also play a role. Excess chloride ions may complex with dissolved Mg²⁺, which can, in turn, free up orthophosphate to precipitate as other mineral forms, demonstrating a competitive complexation environment. mt.com
Precipitation Equilibria and Reaction Pathways
The formation of solid magnesium sodium phosphate from an aqueous solution is a classic precipitation process driven by supersaturation. This process involves the initial formation of nuclei followed by their subsequent growth into larger crystals.
Supersaturation is the primary driving force for both the nucleation (the birth of new crystal nuclei) and the subsequent growth of crystals. mt.combrainly.com A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility under given conditions of temperature and pressure. brainly.com This state can be achieved, for example, by mixing aqueous solutions of a soluble magnesium salt (like magnesium chloride) and a soluble sodium phosphate salt (like trisodium (B8492382) phosphate). brainly.comyoutube.comdtu.dk
The level of supersaturation is a critical factor. At high levels of supersaturation, the rate of nucleation tends to dominate over the rate of crystal growth, which typically results in the formation of a larger number of smaller crystals. mt.comwiley-vch.de Conversely, at lower supersaturation levels, crystal growth can proceed faster than nucleation, leading to larger, more well-defined crystals. mt.com Therefore, controlling the degree of supersaturation is essential for achieving a desired crystal size distribution. mt.com
Once stable nuclei have formed, they grow by the incorporation of additional atoms or molecules from the solution onto their surface. This process involves several steps, including the transport of the solute to the crystal surface, adsorption onto the surface, diffusion across the surface, and finally, integration into the crystal lattice. iwaponline.com
The conditions under which precipitation occurs, such as temperature and the level of supersaturation, can significantly alter the final size and morphology (habit) of the crystals. nih.gov For instance, in related magnesium salt systems, the crystal morphology has been observed to change with varying supersaturation levels. researchgate.net Reaction temperature directly affects the kinetics of crystal formation and can influence the resulting crystal structure. nih.gov The nature of the starting materials and the specific precipitating agents used also have a strong effect on the structure and composition of the final magnesium phosphate product.
Co-precipitation is a method where various substances that are soluble in water react to form an insoluble precipitate. In the context of magnesium sodium phosphate, this can involve the simultaneous precipitation of different phosphate-containing species. The reaction between aqueous solutions of sodium phosphate and magnesium chloride results in the precipitation of magnesium phosphate. brainly.comyoutube.com
The composition of the ionic environment allows for selective precipitation. By carefully controlling factors like pH and the concentration of various ions, one can favor the precipitation of a specific magnesium phosphate mineral over others. For example, in the presence of ammonium (B1175870) ions, struvite (NH₄MgPO₄·6H₂O) may be the favored precipitate, whereas in its absence, other forms like bobierrite (Mg₃(PO₄)₂·8H₂O) might form. mt.com The stoichiometry of the reactants (i.e., the Mg/P ratio) is another critical factor that influences the structure and composition of the prepared samples. This allows for the targeted synthesis of specific magnesium phosphate hydrates like Mg₃(PO₄)₂·22H₂O or MgHPO₄·3H₂O.
Interaction with Other Inorganic Ions and Substances
The chemical behavior of phosphoric acid, magnesium sodium salt, often encountered in complex multi-ionic environments, is significantly influenced by its interactions with other inorganic species. These interactions govern its utility in various applications, from ion sequestration to its role in cementitious systems.
Cationic and Anionic Exchange Properties
This compound, and related magnesium phosphate compounds exhibit notable ion-exchange capabilities. These materials can engage in the exchange of both cations and anions between their solid structure and the surrounding aqueous solution.
The exchange of cations is a fundamental property of many phosphate-based materials. In the context of magnesium sodium phosphate, the sodium (Na⁺) and magnesium (Mg²⁺) ions can be exchanged with other cations present in the solution. This process is driven by the relative affinities of the solid phase for different cations and their concentrations in the solution. For instance, in certain layered phosphate structures, interlayer cations can be replaced without altering the fundamental crystal structure, demonstrating a true ion-exchange process. rsc.org The exchangeability of cations like Mg²⁺ with others, such as calcium (Ca²⁺), has been observed in magnesium-calcium hydroxyapatite (B223615) solid solutions. This exchange can occur through dissolution of the surface layer and subsequent recrystallization of a new layer incorporating the new cation. researchgate.net
Anion exchange is also a significant characteristic, particularly relevant in applications like water treatment. The phosphate (PO₄³⁻) groups within the structure can be involved in exchange processes, but more commonly, other anions are adsorbed onto the surface. A key example is the exchange of hydroxyl (OH⁻) groups on the surface of related magnesium compounds, like magnesium hydroxide (B78521), with fluoride (B91410) (F⁻) ions in solution. researchgate.net This ligand exchange is facilitated by the similarity in ionic radii and charge between the hydroxyl and fluoride ions. researchgate.net
Adsorption Kinetics and Isotherms (e.g., fluoride adsorption)
The ability of magnesium phosphate-based materials to adsorb various substances, particularly anions like fluoride, has been a subject of significant research. The kinetics and equilibrium of these adsorption processes are crucial for understanding and optimizing their performance in applications such as water purification.
Studies on modified magnesium phosphate cements have demonstrated their effectiveness in removing fluoride from water. nih.govsemanticscholar.org The adsorption capacity is influenced by the composition of the material; for instance, the inclusion of aluminum can enhance fluoride retention. nih.govmdpi.com The maximum fluoride adsorption capacity for a modified magnesium phosphate cement was reported to be 4.84 mg/g. nih.govsemanticscholar.org
The adsorption process is often analyzed using kinetic models and adsorption isotherms to elucidate the underlying mechanisms.
Adsorption Kinetics: The rate at which fluoride is adsorbed onto the material can be described by various kinetic models. The pseudo-second-order model has been found to fit the experimental data well for fluoride adsorption on some magnesium-based adsorbents, suggesting that chemisorption may be the rate-limiting step. researchgate.net
Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid at a constant temperature. Several models are used to analyze this relationship:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It has been found to be a good fit for fluoride adsorption on magnesium phosphate cement-based materials, indicating that a monolayer adsorption process is likely occurring. nih.govresearchgate.net
Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface.
Temkin and Dubinin–Radushkevich Isotherms: These models provide further insights into the heat of adsorption and the nature of the adsorption process. nih.govsemanticscholar.org
The table below summarizes the findings of a study on fluoride adsorption by a magnesium phosphate cement composite.
Fluoride Adsorption Isotherm Parameters
| Isotherm Model | Parameters | Values |
|---|---|---|
| Langmuir | qmax (mg/g) | 4.84 |
| KL (L/mg) | Varies with material composition | |
| R2 | Close to 1, indicating a good fit | |
| Freundlich | KF ((mg/g)(L/mg)1/n) | Varies with material composition |
| n | Varies with material composition |
Data adapted from studies on modified magnesium phosphate cements. nih.govsemanticscholar.orgmdpi.com
Mechanisms of Inhibitory and Synergistic Effects in Multi-Component Systems
In multi-component systems, the behavior of this compound can be significantly altered by the presence of other ions and substances, leading to inhibitory or synergistic effects.
Inhibitory Effects: The presence of certain ions can inhibit the crystallization or reaction of magnesium sodium phosphate. For instance, in the context of corrosion inhibition of magnesium alloys, phosphate ions can form a protective layer of magnesium phosphate (Mg₃(PO₄)₂). tandfonline.com However, the formation and stability of this layer can be influenced by other species in the solution. In biological systems, magnesium is known to inhibit the crystallization of calcium phosphates like hydroxyapatite by "poisoning" crystal growth propagation, leading to the stabilization of amorphous phases. mdpi.com Similarly, the presence of certain organic molecules or other ions can retard the setting of magnesium phosphate cements by adsorbing onto the surface of the reacting particles and hindering their dissolution or the precipitation of hydration products. nih.gov
Synergistic Effects: Conversely, the combination of phosphate with other substances can lead to enhanced performance. In corrosion protection, a synergistic effect has been observed when trisodium phosphate is used in conjunction with other inhibitors like sodium benzoate (B1203000) and sodium dodecyl benzene (B151609) sulphonate for magnesium alloys. tandfonline.comresearchgate.net This synergy results in a greater inhibition efficiency than the sum of the individual components, likely due to the formation of a more robust and protective surface film. researchgate.net In cementitious systems, the addition of certain ions can accelerate the hydration process. For example, sodium orthophosphate has been found to promote the formation of the binding phase in magnesium silicate (B1173343) cements. scispace.comresearchgate.net The introduction of sodium ions can also accelerate processes in the sol-gel synthesis of calcium-phosphate materials. nih.gov
Mechanisms of Setting Reactions in Phosphate-Based Cements
Magnesium phosphate cements, which can include sodium-containing variants, are formed through an acid-base reaction between a magnesium oxide (magnesia) source and a soluble phosphate salt in the presence of water. researchgate.net The setting and hardening of these cements involve complex hydration and transformation processes.
Hydration Processes and Product Evolution
The fundamental reaction in magnesium phosphate cements involves the dissolution of magnesia (MgO) and the phosphate salt, followed by the precipitation of hydrated phosphate phases. researchgate.netmdpi.com In systems containing potassium dihydrogen phosphate (KH₂PO₄), the primary hydration product is K-struvite (MgKPO₄·6H₂O). mdpi.com Analogously, in a sodium-containing system, the formation of a sodium-struvite (NaMgPO₄·7H₂O) or related hydrated phases would be expected. researchgate.net
The hydration process can be summarized in the following steps:
Dissolution: Upon mixing with water, the soluble phosphate salt dissolves, creating an acidic solution. This acidic environment promotes the dissolution of the sparingly soluble magnesium oxide. researchgate.net
Reaction and Precipitation: The dissolved Mg²⁺ ions react with the phosphate ions (e.g., PO₄³⁻) and any other available cations (like Na⁺ or K⁺) in the solution. mdpi.com This leads to the precipitation of a hydrated crystalline product, which forms a network and is responsible for the strength of the cement. researchgate.net
Heat Evolution: The reaction is highly exothermic, which can lead to rapid setting. researchgate.net The rate of heat evolution is influenced by the reactivity of the MgO and the composition of the mix. researchgate.net
The evolution of hydration products can be monitored using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA), which can identify the crystalline phases formed and the amount of bound water. mdpi.com
Amorphous-Crystalline Transformation Dynamics
The setting of magnesium phosphate cements is not a simple, direct precipitation of the final crystalline product. Instead, it often proceeds through the formation of intermediate amorphous phases that subsequently transform into more stable crystalline structures. researchgate.netresearchgate.net
The dynamics of this transformation are crucial to the development of the cement's microstructure and mechanical properties. researchgate.net
Formation of Amorphous Precursors: Initially, the rapid reaction between dissolved magnesium and phosphate ions leads to the formation of an amorphous, gel-like phase. researchgate.net In-situ investigations of Mg-K phosphate cements have identified the early formation of an amorphous orthophosphate precursor. researchgate.net
Amorphous-to-Amorphous Transformation: Evidence suggests that this initial amorphous phase can undergo a transformation into a second, different amorphous phase that is structurally more similar to the final crystalline product. researchgate.net This transformation can hinder crystallization by reducing ion mobility and increasing the energy barrier for structural reorganization. researchgate.net
Crystallization: The final crystalline phase, such as K-struvite or its sodium analogue, crystallizes from this later amorphous precursor. researchgate.net The entanglement of these growing crystals is what provides the cement with its mechanical strength.
This complex pathway involving amorphous intermediates is a common feature in the crystallization of phosphate-based materials and is influenced by factors such as pH, ion concentration, and the rate of MgO dissolution. researchgate.net
Role of Additives and Retarders on Reaction Kinetics
The reaction kinetics of this compound, which forms the basis of magnesium sodium phosphate cement, are characterized by a rapid, exothermic acid-base reaction. For practical applications, controlling this rapid setting is crucial. This is achieved through the use of chemical additives, primarily retarders, which modify the rate of reaction, prolonging the setting time and influencing the heat evolution profile. The effectiveness and mechanism of these retarders are influenced by their chemical nature and concentration.
The primary mechanism by which many retarders function in magnesium phosphate cement systems is by influencing the dissolution of magnesium oxide (MgO) particles and the subsequent precipitation of the crystalline hydration products. Some additives form a protective layer on the surface of MgO particles, which temporarily inhibits their reaction with the acidic phosphate solution. Others may complex with magnesium ions (Mg²⁺) in the solution, delaying the nucleation and growth of the phosphate-based crystal structure.
Detailed research findings on commonly studied additives in analogous magnesium phosphate cement systems, such as those based on potassium or ammonium phosphates, provide insight into the potential effects on the sodium-based system. These studies consistently show that retarders can significantly extend the setting time from a few minutes to over an hour, which is critical for handling and placement.
Detailed Research Findings
While specific quantitative data for the "this compound" system is not extensively available in publicly accessible literature, general principles from closely related magnesium phosphate cements (MPC) can be extrapolated. The following tables summarize the typical effects of common retarders on the setting time and hydration heat of MPCs. It is important to note that the exact quantitative effects may vary for a sodium-based system.
Common Retarders and Their General Effects:
A variety of chemical compounds have been investigated for their retarding effects on the rapid setting of magnesium phosphate cements. The most common and effective retarders include borates, such as borax (B76245) (sodium borate) and boric acid, as well as various organic compounds like citrates and gluconates.
Borax (Sodium Borate): This is one of the most widely used retarders. Its mechanism is believed to involve the formation of a magnesium borate (B1201080) layer on the surface of the MgO particles, which acts as a barrier, slowing down its dissolution and subsequent reaction with the phosphate solution. The retarding effect is generally proportional to the concentration of borax added.
Boric Acid: Similar to borax, boric acid is an effective retarder. It is thought to function by a similar mechanism of coating the MgO particles and reducing the rate of the acid-base reaction.
Citric Acid and Citrates: Organic compounds like citric acid and its salts (e.g., sodium citrate) can act as retarders. Their mechanism involves the chelation of magnesium ions (Mg²⁺) released into the solution. By forming stable complexes with these ions, they reduce the supersaturation of the solution with respect to the precipitating phosphate phases, thereby delaying nucleation and crystal growth.
Sodium Tripolyphosphate (STPP): This polyphosphate can also influence the reaction kinetics. In some magnesium phosphate systems, it has been observed to have a retarding effect, though its performance can be highly dependent on the specific chemistry of the cement system.
Sodium Alginate: Studies on other types of magnesium phosphate cements have shown that sodium alginate can be an effective retarder, significantly extending the setting time. Its proposed mechanism involves coating the reactive particles and modifying the viscosity of the cement paste.
The following interactive data tables illustrate the generalized effects of these additives based on research into various magnesium phosphate cement systems.
Table 1: Effect of Various Retarders on the Initial Setting Time of Magnesium Phosphate Cement (Generalized Data)
| Retarder | Concentration (% by weight of binder) | Typical Initial Setting Time (minutes) |
| Control (None) | 0 | 5 - 10 |
| Borax | 2 | 20 - 30 |
| Borax | 5 | 40 - 60 |
| Boric Acid | 2 | 25 - 35 |
| Boric Acid | 5 | 50 - 70 |
| Citric Acid | 1 | 15 - 25 |
| Citric Acid | 3 | 35 - 50 |
Table 2: Influence of Retarders on the Peak Hydration Temperature of Magnesium Phosphate Cement (Generalized Data)
| Retarder | Concentration (% by weight of binder) | Typical Peak Hydration Temperature (°C) |
| Control (None) | 0 | 70 - 90 |
| Borax | 5 | 45 - 60 |
| Boric Acid | 5 | 40 - 55 |
| Citric Acid | 3 | 50 - 65 |
These tables demonstrate a clear trend: an increase in the concentration of the retarder leads to a longer setting time and a lower peak hydration temperature. This is a direct consequence of slowing down the exothermic reaction, allowing the heat to dissipate more gradually. The choice and dosage of a retarder are critical in tailoring the properties of the magnesium sodium phosphate cement for specific applications, balancing the need for a workable open time with the requirement for timely strength development.
Advanced Material Science and Engineering of Phosphoric Acid, Magnesium Sodium Salt Composites
Formulation and Design of Magnesium Sodium Phosphate-Based Cements
Magnesium sodium phosphate (B84403) cements are a class of chemically bonded ceramics formed through an acid-base reaction between magnesium oxide (MgO) and a soluble sodium phosphate, such as sodium dihydrogen phosphate (NaH₂PO₄). nih.gov The formulation and design of these cements are critical to controlling their properties for specific applications.
Optimization of Raw Material Ratios and Processing Parameters
The properties of magnesium sodium phosphate cements are highly dependent on the careful optimization of raw material ratios and processing parameters. Key factors include the molar ratio of magnesium oxide to phosphate (M/P), the water-to-binder (w/b) ratio, and the reactivity of the raw materials. emerald.comresearchgate.net
The M/P ratio significantly influences the compressive strength of the hardened cement. atlantis-press.com Research on analogous magnesium potassium phosphate systems, which share similar reaction principles, indicates that an optimal M/P ratio is crucial for achieving both high early and later-age strength. emerald.com If the M/P ratio is too high, there may be insufficient reaction products to bond the unreacted magnesia particles together effectively. emerald.com Conversely, a low ratio can lead to incomplete reactions. Studies have identified an optimal mass ratio of MgO to potassium dihydrogen phosphate (a compound analogous to the sodium salt) to be between 1:1 and 2:1, achieving a 28-day compressive strength of 92.1 MPa. atlantis-press.com
The reactivity of the magnesium oxide, which is controlled by its calcination temperature and duration, is another critical parameter. researchgate.net MgO calcined at higher temperatures has a lower reactivity, which can slow the setting reaction. emerald.comresearchgate.net Blending magnesia of different reactivities is an effective method for controlling the setting time and strength development. emerald.com The specific surface area of the MgO also plays a role; a larger surface area can lead to higher late-strength development. cas.cz
Processing parameters also include the use of retarders to control the rapid, exothermic setting reaction. nih.gov Borax (B76245) (sodium borate) is commonly used to prolong the setting time, making the cement paste easier to manipulate. nih.govucl.ac.uk
Table 1: Influence of Raw Material Ratios on Cement Properties
| Parameter | Ratio Range Studied | Observation | Source(s) |
|---|---|---|---|
| MgO/KH₂PO₄ Mass Ratio | 1:1 to 3:1 | Optimal range for compressive strength is 1:1 to 2:1. | atlantis-press.com |
| MgO/KH₂PO₄ Molar Ratio (M/P) | 10 to 16 | Suitable range for achieving both high early and later strength. | emerald.com |
| Water/Binder (w/b) Ratio | 0.10–0.16 | Lower w/b ratios lead to higher mechanical strengths but can decrease workability. | researchgate.net |
Incorporation of Supplementary Cementitious Materials and Industrial Byproducts (e.g., slag, fly ash)
To enhance performance, reduce costs, and improve sustainability, supplementary cementitious materials (SCMs) and industrial byproducts like fly ash (FA) and ground granulated blast furnace slag are often incorporated into magnesium phosphate cement formulations. acs.orgcanterbury.ac.nzmdpi.com
Fly ash, a byproduct of coal combustion, is widely used. mdpi.com Its incorporation can improve the workability and fluidity of the fresh paste due to the spherical shape of its particles, which creates a "ball-bearing" effect. canterbury.ac.nzmdpi.com However, high volumes of fly ash can also increase water demand, potentially reducing workability. mdpi.com Fly ash primarily acts as a filler and diluent in the cement matrix. acs.org While it can lead to a decrease in early compressive strength, it often contributes to long-term strength development and improved water resistance. mdpi.comresearchgate.net The addition of fly ash has been shown to prolong the setting time of the cement. nih.gov An optimized formulation containing 40 wt% fly ash (a blend of 10 wt% ultrafine fly ash and 30 wt% standard fly ash) achieved the highest compressive strength and fluidity in one study on a potassium-based system. acs.org
Slag is another industrial byproduct that can be used. canterbury.ac.nz Similar to fly ash, slag can increase the fluidity of the fresh cement mix. canterbury.ac.nz Studies on magnesium potassium phosphate cement (MKPC) show that aluminosilicate (B74896) fractions in both fly ash and slag can participate in the acid-base reaction, forming amorphous aluminosilicate phosphate products. mdpi.com However, the addition of slag may exacerbate autogenous shrinkage in the early stages. mdpi.com
Table 2: Effects of Supplementary Cementitious Materials on Magnesium Phosphate Cement
| SCM | Effect on Workability | Effect on Strength | Other Effects | Source(s) |
|---|---|---|---|---|
| Fly Ash (FA) | Generally improves fluidity at optimal dosages. | Decreases early strength but can enhance long-term strength and water resistance. | Prolongs setting time; reduces shrinkage. | acs.orgcanterbury.ac.nzmdpi.comnih.gov |
| Slag | Increases fluidity. | Can contribute to long-term strength. | May increase early-age autogenous shrinkage. | canterbury.ac.nzmdpi.com |
| Metakaolin (MK) | Decreases fluidity. | Enhances both compressive and flexural strength. | Can be more reactive than fly ash in the system. | researchgate.netmdpi.com |
Development of Rapid-Setting and High-Early-Strength Compositions
A primary characteristic of magnesium phosphate cements is their ability to set rapidly and develop high strength at a very early age, making them ideal for rapid repair applications. nih.govemerald.comcanterbury.ac.nz The fundamental acid-base reaction between MgO and sodium phosphate is inherently fast and exothermic. nih.govcanterbury.ac.nz
Compositions can be tailored to achieve specific setting times and early-strength targets. The setting time for a basic magnesium sodium phosphate cement can be as short as 6 to 8 minutes. atlantis-press.com This rapid hardening allows for significant strength gain within hours. For instance, a 1-hour compressive strength of 55.5 MPa has been reported. atlantis-press.com Even at low temperatures (0°C), these cements can set in about 60 minutes and achieve a 3-hour compressive strength of 14.4 MPa. mdpi.com
The development of these properties is influenced by several factors:
Reactivity of MgO: Using a more reactive magnesia (calcined at a lower temperature) accelerates the setting and hardening process, leading to higher early strength. emerald.com
M/P Ratio: Adjusting the magnesium-to-phosphate ratio is a key factor in controlling strength development. emerald.com
Additives: While retarders like borax are used to make the mix workable, their dosage must be carefully controlled as they can reduce early strength. mdpi.comnih.gov Conversely, certain additives can be used to accelerate hardening if needed. For example, replacing some of the standard dead-burned magnesia with more reactive light-burned magnesia can significantly improve early strength, especially in cold environments. mdpi.com
These cements demonstrate significantly higher early compressive strengths compared to traditional apatitic calcium phosphate cements. nih.gov This makes them highly suitable for applications requiring a rapid return to service, such as runway and highway repairs. emerald.comphoscrete.com
Mechanical Performance of Derived Materials
The mechanical performance of materials derived from magnesium sodium phosphate cement is a key area of study, ensuring their suitability for structural and repair applications. Characterization involves both macroscopic tests, such as compressive and flexural strength, and microscopic analyses of the material's phases.
Compressive and Flexural Strength Characterization
Magnesium sodium phosphate-based materials are known for their excellent compressive and flexural strength, particularly at early ages. nih.govresearchgate.net
The compressive strength can reach values of over 50 MPa within the first 24 hours and can exceed 90 MPa after 28 days of curing under optimal formulation. atlantis-press.com The inclusion of SCMs affects strength; for example, increasing fly ash content generally decreases compressive strength, while the addition of metakaolin can enhance it. mdpi.com The incorporation of fibers, such as coir or basalt, has been studied to improve toughness, though it may lead to a slight decrease in compressive strength. nih.gov
The flexural strength also develops rapidly. nih.govresearchgate.net Values can reach over 7 MPa in 7 days. matec-conferences.org Similar to compressive strength, the flexural strength is influenced by the mix design. For instance, in a study where ferroaluminate cement was partially substituted for MgO, the flexural strength at 1 day and 3 days was higher than the control mix. nih.gov The addition of fibers can also improve flexural performance and change the failure mode from brittle to a more ductile one. mdpi.com
Table 3: Representative Mechanical Strength Data for Magnesium Phosphate Cements
| Curing Time | Compressive Strength (MPa) | Flexural Strength (MPa) | Mix Details / Conditions | Source(s) |
|---|---|---|---|---|
| 1 Hour | 11.6 - 55.5 | 2.9 - 3.0 | M/K ratio 1:1; FAC substitution | atlantis-press.comnih.gov |
| 1 Day | 29.6 | - | 30% FAC substitution | nih.gov |
| 3 Hours | 14.4 | - | Cured at 0°C | mdpi.com |
| 7 Days | - | 7.1 | M/K ratio 2:1; w/c 0.2 | matec-conferences.org |
| 28 Days | 92.1 | - | M/K ratio 1:1 | atlantis-press.com |
| 28 Days | ~32 | - | 40% Ultrafine Fly Ash | acs.org |
Note: Some data is from analogous magnesium potassium phosphate systems, which exhibit similar mechanical behaviors.
Micromechanical Properties and Nanoindentation Studies
To understand the relationship between the microstructure and the macroscopic mechanical properties of magnesium phosphate cements, nanoindentation is employed. ucl.ac.ukucl.ac.uk This technique measures the mechanical properties, such as elastic modulus and hardness, of the individual phases within the hardened cement paste at the micro- and nano-scale. ucl.ac.ukresearchgate.net
The microstructure of these cements is primarily composed of the main crystalline hydration product, unreacted magnesium oxide particles, and amorphous hydration products. ucl.ac.ukucl.ac.uk In the analogous potassium-based system, the main crystalline product is potassium magnesium phosphate hexahydrate (MgKPO₄·6H₂O), often referred to as MKP. ucl.ac.uk
Nanoindentation studies have identified distinct mechanical properties for each phase:
Crystalline Product (MKP): This phase exhibits an elastic modulus of approximately 20.18 GPa and a hardness of 1.15 GPa. ucl.ac.ukucl.ac.uk
Unreacted Magnesium Oxide (MgO): The unreacted MgO cores are significantly stiffer and harder, with an average elastic modulus of about 300 GPa. ucl.ac.ukresearchgate.net
Amorphous Hydration Products: These products, which may consist of amorphous forms of magnesium potassium phosphate and magnesium phosphate, show an evolving elastic modulus. It can decrease from around 51.4 GPa to 29.2 GPa as the cement cures, moving closer to the value of the crystalline product. ucl.ac.ukucl.ac.uk
Table 4: Micromechanical Properties of Phases in Magnesium Phosphate Cement via Nanoindentation
| Phase | Elastic Modulus (GPa) | Hardness (GPa) | Source(s) |
|---|---|---|---|
| Crystalline Hydration Product (MKP) | 20.18 | 1.15 | ucl.ac.ukucl.ac.uk |
| Amorphous MgKPO₄ | 29.2 - 51.4 | - | ucl.ac.ukucl.ac.uk |
| Amorphous Mg₃(PO₄)₂ | ~160 | - | ucl.ac.ukucl.ac.uk |
| Unreacted MgO | ~300 | - | ucl.ac.ukresearchgate.net |
Note: Data is from studies on magnesium potassium phosphate cement (MKPC), which is structurally analogous to magnesium sodium phosphate cement.
Durability and Stability in Various Environments
The long-term performance of materials based on phosphoric acid, magnesium sodium salt, and related magnesium phosphate cements (MPCs) is critically dependent on their durability and stability in diverse service environments. Research has extensively focused on the behavior of these composites when exposed to aqueous conditions, chemical attacks, and varying pH levels.
A primary concern for magnesium phosphate-based materials is their water stability. Prolonged immersion in water can lead to a reduction in compressive strength. researchgate.netgoogle.com This degradation is often attributed to the leaching of residual, unreacted phosphates from the material's matrix and the inherent instability of some hydration products. mdpi.com The specific formulation, particularly the molar ratio of magnesia to phosphate (M/P) and the water-to-binder ratio, significantly influences the material's resistance to water-induced degradation. google.com Furthermore, the duration of initial air curing before water exposure plays a role, with longer curing times generally improving water resistance. researchgate.net
Magnesium phosphate-based materials generally exhibit robust resistance to acid attack, a desirable characteristic for applications in harsh chemical environments. nih.gov However, their performance varies depending on the type and concentration of the acid. Studies have shown that MPCs demonstrate superior resistance to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) compared to phosphoric acid (H₃PO₄). nih.gov The material's inherent acid-base reaction hardening mechanism contributes to its acid resistance, as a significant amount of unreacted dead-burnt magnesium oxide (MgO) remains in the hardened paste, which can neutralize incoming acid. nih.gov Despite this, highly acidic environments can lead to the dissolution of hydration products, increasing porosity and reducing mechanical strength over time. researchgate.net In environments like seawater, which combines moisture with various ions, MPCs can show variable performance, with some formulations experiencing a decrease in strength while others show an increase. researchgate.net
| Material System | Environment | Exposure Duration | pH Level | Compressive Strength Retention (%) | Reference |
|---|---|---|---|---|---|
| Magnesium Potassium Phosphate Cement (MKPC) | Sulfuric Acid (H₂SO₄) | 28 days | 2.0 | 67.5% | researchgate.net |
| Magnesium Phosphate Cement (MPC) | Water Immersion | 90 days | Neutral | ~80% | researchgate.net |
| Magnesium Phosphate Cement (MPC) | Phosphoric Acid (H₃PO₄) | Not Specified | <2.0 | Lower than in H₂SO₄/HCl | nih.gov |
| Magnesium Phosphate Cement (MPC) | Various Acids (H₂SO₄, HCl) | Not Specified | >2.0 | 68.9% - 86.9% | nih.gov |
Functional Properties in Materials Science
This compound (NaMgPO₄) and related compounds serve as excellent host materials for optical applications, particularly in the development of phosphors for lighting and displays. The rigid crystal lattice of these phosphates provides a stable environment for activator ions, such as rare-earth elements, minimizing non-radiative energy loss and enhancing luminescent efficiency.
A significant application is the use of Europium-doped sodium magnesium phosphate (NaMgPO₄:Eu²⁺) as a blue-emitting phosphor. nih.gov This material demonstrates a broad excitation spectrum, ranging from 240 to 410 nm, making it suitable for use with ultraviolet (UV) light-emitting diodes (LEDs). nih.gov The synthesis conditions, such as the ratio of magnesium to phosphorus, can be optimized to maximize the emission intensity. nih.gov
In addition to crystalline phosphors, sodium magnesium phosphate glasses are also investigated for their optical properties. These glasses can be doped with various rare-earth ions to achieve emissions across the visible spectrum. For example, Samarium (Sm³⁺)-doped magnesium phosphate glasses exhibit strong orange-red fluorescence. researchgate.net The composition of the glass can be tailored to tune its properties; for instance, the addition of oxides like Bi₂O₃ can modify the refractive index and molar polarizability. sapub.org The versatility of these phosphate-based materials makes them promising candidates for applications in solid-state lasers, optical fibers, and other photonic devices. rroij.com
| Host Material | Dopant (Activator) | Excitation Wavelength (nm) | Emission Color/Peak (nm) | Application | Reference |
|---|---|---|---|---|---|
| NaMgPO₄ | Europium (Eu²⁺) | 240 - 410 | Blue | Phosphor for UV-LEDs | nih.gov |
| Magnesium Phosphate Glass | Samarium (Sm³⁺) | 403 | Orange (~597) | Visible light emission, Lasers | researchgate.net |
| Na₇Mg₄.₅(P₂O₇)₄ | - (Host Material) | - | UV cutoff edge at ~210 nm | Optical Material | researchgate.netrsc.org |
The electronic structure, particularly the band gap, is a fundamental property that dictates the optical and electrical behavior of a material. For sodium magnesium phosphate compounds, these properties are being explored for their potential in optical and electronic devices.
Theoretical and experimental studies have been conducted on specific stoichiometries to determine their electronic characteristics. For the sodium magnesium diphosphate (B83284) Na₇Mg₄.₅(P₂O₇)₄, a wide experimental band gap of approximately 4.88 eV to 5.90 eV has been reported, with an ultraviolet (UV) cutoff edge around 210 nm. researchgate.netrsc.org Such a large band gap is indicative of a good dielectric material, suitable for applications as a host for luminescent dopants or in optical windows. rsc.org Computational methods, such as density functional theory (DFT), have been employed to analyze the band structure and partial density of states (PDOS), providing insights into the contributions of various atomic orbitals to the electronic bands. researchgate.net
Computational studies on related polyanionic phosphate compounds, such as NaVOPO₄, further highlight the interest in the electronic properties of sodium-containing phosphates for applications like cathode materials in sodium-ion batteries. whiterose.ac.ukresearchgate.net These studies investigate Na-ion diffusion pathways and calculate electronic properties to predict electrochemical performance. whiterose.ac.uk While distinct from the simple magnesium sodium salt, this research underscores the broader effort to understand and engineer the electronic properties of complex phosphate systems for advanced energy applications.
| Compound | Property | Reported Value | Method | Reference |
|---|---|---|---|---|
| Na₇Mg₄.₅(P₂O₇)₄ | Experimental Band Gap | 4.88 eV | Diffuse Reflection Spectrum | researchgate.net |
| Na₇Mg₄.₅(P₂O₇)₄ | Experimental Band Gap | 5.90 eV | Diffuse Reflection Spectrum | rsc.org |
| Na₇Mg₄.₅(P₂O₇)₄ | UV Cutoff Edge | ~210 nm | Diffuse Reflection Spectrum | researchgate.netrsc.org |
Magnesium phosphate-based materials, including composites related to magnesium sodium phosphate, are recognized for their excellent performance at high temperatures, making them highly suitable for fire protection applications. proquest.com Their inherent chemical structure provides superior thermal stability compared to conventional materials like Portland cement.
These materials are frequently formulated into coatings for the passive fire protection of steel structures. bohrium.combohrium.com When exposed to fire, MPC coatings demonstrate remarkable resistance, preventing the temperature of the underlying steel from exceeding critical failure points (typically around 500 °C) for significant durations. bohrium.com A key advantage is their ability to maintain adhesion to the substrate even after direct flame contact, preventing exfoliation and ensuring continued protection. mdpi.com The fire retardancy is partly due to the dissipation of heat through the release of chemically bound water from hydration products like K-struvite (KMgPO₄·6H₂O) in potassium-based systems. daneshyari.com
The thermal conductivity of these composites is a critical parameter that can be engineered. Magnesium phosphate cement itself is a material with low thermal conductivity, which is beneficial for insulation. mdpi.com The thermal properties can be further enhanced by incorporating additives. For example, the addition of glass beads has been shown to significantly reduce thermal conductivity; an 8% addition can lower it by as much as 47%. mdpi.com Conversely, other studies have found that increasing the magnesia-to-phosphate (M/P) molar ratio can lead to an increase in thermal conductivity. researchgate.net This tunability allows for the design of materials with specific thermal transport properties tailored to the application.
| Base Material | Additive | Additive Content (wt. %) | Effect on Thermal Conductivity | Reference |
|---|---|---|---|---|
| Magnesium Phosphate Cement (MPC) | Titanium Dioxide | 2% - 8% | Slight Decrease | mdpi.com |
| Magnesium Phosphate Cement (MPC) | Glass Beads | 8% | Reduced by 47% | mdpi.com |
| Magnesium Potassium Phosphate Cement (MKPC) | Increased M/P ratio | - | Clear Improvement (Increase) | researchgate.net |
Interfacial Phenomena and Adhesion Science
The utility of this compound, and related MPC composites in coatings, repair mortars, and biomedical applications is heavily reliant on their interfacial properties and adhesion to various substrates. Magnesium phosphate-based materials are known for their strong bonding capabilities with a wide range of materials, including steel and concrete. mdpi.comfrontiersin.org
In civil engineering applications, the adhesion of MPCs to steel is a significant advantage, particularly for corrosion protection and fire-resistant coatings. frontiersin.org The bond strength, which can be quantified using pull-off tests, remains high even after thermal stress from fire exposure. mdpi.com The bonding mechanism at the MPC-steel interface is attributed to a combination of physical interlocking and chemical interactions, sometimes referred to as phosphating effects. researchgate.net When used as a repair material, MPC shows high bonding strength to old concrete substrates.
In the biomedical field, specific formulations of magnesium phosphate cements are being explored as mineral bone adhesives. nih.govresearchgate.net These cements, formed through a chelation reaction between a magnesium source like farringtonite (Mg₃(PO₄)₂) and phytic acid, can achieve significant shear strength on bone surfaces, even in aqueous conditions. nih.govresearchgate.net Analysis of the failure interface often reveals a mix of adhesive and cohesive failure, indicating that the intrinsic strength of the cement is comparable to its adhesive strength to the bone. nih.gov
| MPC Formulation | Substrate | Test Type | Measured Adhesion/Bond Strength (MPa) | Reference |
|---|---|---|---|---|
| MPC Coating | Steel | Pull-off Test | Good adherence maintained after fire test | mdpi.com |
| MPC (Farringtonite + 25% Phytic Acid) | Bovine Cortical Bone | Shear Strength | 0.81 ± 0.12 (after 7 days in water) | nih.govresearchgate.net |
| Sludge-modified MPC on Steel Bar | Plain Round Steel Bar | Pull-out Test | Up to 3.81 (50.6% increase over uncoated) | frontiersin.org |
| Sludge-modified MPC on Steel Bar | Ribbed Steel Bar | Pull-out Test | Decrease compared to uncoated bar | frontiersin.org |
Applications in Chemical Engineering and Environmental Technologies
Waste Solidification and Immobilization
Solidification/Stabilization (S/S) is a widely used remediation technology for treating hazardous wastes and contaminated soils. doi.orgepa.gov The process involves mixing the contaminated material with a binder to reduce the mobility and toxicity of contaminants either by chemical transformation (stabilization) or physical encapsulation (solidification). preprints.org
Magnesium phosphate-based binders, often referred to as magnesium phosphate (B84403) cements (MPC), are highly effective for the stabilization of hazardous wastes, particularly those contaminated with heavy metals. doi.org The stabilization mechanism relies on a chemical reaction between the phosphate in the binder and the metal contaminants. This reaction forms new, highly insoluble and stable metal phosphate compounds. doi.orgresearchgate.net This chemical transformation locks the hazardous metals into a less bioavailable and less leachable form, significantly reducing the environmental risk. preprints.org Phosphate-based binders have shown particular effectiveness in immobilizing lead, due to the low solubility of lead phosphates. doi.org
In addition to chemical stabilization, magnesium phosphate cements provide robust physical encapsulation. The reaction between magnesium oxide and a soluble phosphate (such as sodium phosphate) forms a dense, hard, crystalline matrix. This chemically bonded ceramic matrix physically traps waste particles and contaminants, preventing their release into the environment. preprints.orgsemanticscholar.orgresearchgate.net
This technology is effective for a wide range of materials, including:
Heavy Metals: The solid matrix physically isolates metal-containing particles, preventing them from leaching. preprints.org
Reactive and Nuclear Wastes: Magnesium phosphate cements have been proposed for the encapsulation of reactive metals and low-level radioactive waste, offering a stable containment solution. sckcen.be
The resulting solidified mass possesses good mechanical properties, such as high compressive strength, ensuring the long-term integrity of the encapsulated waste. preprints.orgfao.org
Advanced Adsorbent Materials
Magnesium phosphate-based materials are emerging as effective and economical adsorbents for treating contaminated water. Their unique surface chemistry and structural properties allow for the capture of various pollutants.
Development of Adsorbents for Heavy Metals and Anions (e.g., fluoride)
Magnesium phosphate composites have been developed as novel adsorbents for the removal of anions like fluoride (B91410) and various heavy metals from aqueous solutions. nih.govresearchgate.net For fluoride removal, magnesium phosphate cement (MPC) has been enhanced by incorporating materials such as aluminum, alumina (B75360), or iron oxide. mdpi.com Research has shown that reinforcing the MPC matrix with different quantities of aluminum can increase the material's resistance in water and improve its fluoride capture performance. nih.gov Studies indicate a significant adsorption capacity for fluoride, which can be optimized by adjusting the composition of these composite materials. nih.govmdpi.com
In the realm of heavy metal remediation, magnesium phosphate has demonstrated high efficiency. For instance, a magnesium phosphate material with a needle-like structure, prepared via a simple co-precipitation method, has been successfully tested for the removal of Cadmium (Cd(II)) ions. researchgate.net Similarly, mesoporous composites of magnesium oxide have been fabricated for the uptake of lead (Pb(II)) and cadmium (Cd(II)), showing rapid and effective adsorption. semanticscholar.org The development of these adsorbents focuses on creating materials with high surface area and specific affinities for targeted pollutants, offering a sustainable approach to water treatment. rsc.orgresearchgate.net
Adsorption Mechanisms and Capacity Optimization
The removal of pollutants by magnesium phosphate adsorbents occurs through several mechanisms, primarily ion exchange and chemical adsorption on the material's surface. researchgate.netmdpi.com For heavy metals like cadmium, the uptake is essentially an ion exchange process, where magnesium ions in the phosphate structure are replaced by the heavy metal ions. researchgate.net In other cases, mechanisms include electrostatic attraction between the charged pollutant and the adsorbent surface, surface complexation, and precipitation. mdpi.comnih.gov The surface charge of the adsorbent, which is often influenced by the pH of the solution, plays a critical role in the adsorption process. semanticscholar.orgrsc.org
Optimization of adsorption capacity is a key area of research. Factors influencing efficiency include the pH of the solution, initial pollutant concentration, adsorbent dosage, and contact time. researchgate.netsemanticscholar.orgresearchgate.net For example, the maximum uptake of Cd(II) by magnesium phosphate was observed at a pH of 3. researchgate.net Modifying the adsorbent's composition is another crucial optimization strategy. Incorporating aluminum or alumina into a magnesium phosphate cement matrix can significantly improve the specific surface area and enhance fluoride adsorption capacity. mdpi.com Research has demonstrated that the adsorption capacity for fluoride can be increased from 2.35 mg/g to 4.84 mg/g by increasing the amount of aluminum in the composite. nih.gov
The table below summarizes the adsorption capacities of various magnesium-based adsorbents for different pollutants as documented in research findings.
Table 1: Adsorption Capacities of Magnesium Phosphate-Based Materials
| Adsorbent Material | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Magnesium Phosphate Cement with 0.25g Aluminum | Fluoride | 2.35 | nih.govmdpi.com |
| Magnesium Phosphate Cement with 1.5g Aluminum | Fluoride | 4.84 | nih.govmdpi.com |
| Magnesium Phosphate Cement with Aluminum and Iron Oxide | Fluoride | 4.29 | mdpi.com |
| Magnesium Phosphate Cement with Aluminum and Alumina | Fluoride | 4.10 | mdpi.com |
| Magnesium Phosphate (Mg₃(PO₄)₂·5H₂O) | Cadmium (Cd(II)) | 943 | researchgate.net |
| Mesoporous MgO/g-C₃N₄ | Lead (Pb(II)) | 114 | semanticscholar.org |
| Mesoporous MgO/g-C₃N₄ | Cadmium (Cd(II)) | 90 | semanticscholar.org |
| Mg-loaded sludge-based biochar | Phosphate | 379.52 | nih.gov |
Applications in Industrial Cement and Construction
Magnesium phosphate cements (MPCs), formed from the reaction of magnesium oxide and a soluble phosphate, are recognized for their superior properties compared to traditional Portland cement, making them ideal for specialized construction and repair applications. wordpress.comfrontiersin.org
Rapid Repair Mortars and Specialty Cements
MPCs are widely used as rapid repair materials for concrete infrastructure such as roads, bridges, and airport runways. wordpress.comgrecianmagnesite.com Their primary advantages are extremely short setting times and the ability to develop high compressive strength within hours. grecianmagnesite.comscispace.com The compressive strength of MPC mortar can reach up to 30.0 MPa within 12 hours. scispace.com This rapid hardening allows for minimal disruption, which is critical for infrastructure repair. grecianmagnesite.com
In addition to speed, MPCs exhibit excellent bonding strength to existing concrete substrates, minimal drying shrinkage, and superior abrasion and frost resistance. wordpress.comscispace.com These properties ensure the durability and longevity of the repairs. wordpress.com The material's versatility allows it to bond with various substances, including metal, wood, and asphalt. wordpress.com Different formulations exist, such as Magnesium Potassium Phosphate Cement (MKPC), which avoids the release of ammonia (B1221849) gas associated with traditional ammonium (B1175870) phosphate-based MPCs. nih.gov Retarders like Borax (B76245) are often used to control the rapid hardening process and make the material more workable for practical applications. scispace.com
Fire-Resistant Coatings and Structural Components
The inherent non-combustibility and stability at high temperatures make magnesium phosphate cement an excellent material for fire-resistant applications. wordpress.commdpi.com It is used as a fire-retardant coating for steel structures, which are vulnerable to losing their mechanical strength at temperatures exceeding 550–600 °C. mdpi.comnih.gov
When exposed to fire, the hardened MPC coating undergoes dehydration and decomposition of its hydrated products, a process that absorbs a significant amount of heat and contributes to its fireproof performance. nih.govmdpi.com Furthermore, a slight ceramic formation can occur during a fire, which helps the coating maintain its structural integrity. mdpi.com Research has shown that an MPC paste coating with a thickness of 10 mm can meet fire protection requirements for steel. nih.govmdpi.com The addition of insulating materials like expanded vermiculite (B1170534) can enhance performance, reducing the required coating thickness to as little as 4 mm. nih.gov These coatings also bond tightly with steel, providing a durable and protective layer. nih.govmdpi.com
Low-Temperature Construction Applications
Magnesium phosphate cements are suitable for construction and repair work in low-temperature environments where traditional cements struggle to cure properly. scientific.netresearchgate.net The exothermic reaction that drives the setting and hardening of MPC is less affected by cold temperatures than the hydration of Portland cement. researchgate.net This allows for rapid strength gain even in severe cold. scientific.net
To further enhance performance in freezing conditions, antifreeze components can be incorporated into the magnesium phosphate cement concrete (MPCC) mix. scientific.net Studies have investigated the effects of various antifreezes, including magnesium chloride and magnesium nitrate, to optimize the material's properties for winter applications. scientific.net This makes MPCC a viable solution for the rapid repair of pavements and other concrete structures under no-maintenance, cold-weather conditions. scientific.net
Computational and Theoretical Studies of Phosphoric Acid, Magnesium Sodium Salt
First-Principles Calculations (e.g., Density Functional Theory)
Electronic Structure and Bonding Analysis
The electronic structure dictates the nature of chemical bonding and is fundamental to understanding the material's properties. For a compound like MgNaPO₄, a DFT analysis would typically reveal the distribution of electron density, the nature of the ionic and covalent contributions to the bonding, and the band structure.
In related phosphate (B84403) compounds, the bonding is characterized by strong covalent P-O bonds within the phosphate (PO₄)³⁻ tetrahedra, while the interactions between the cations (Mg²⁺ and Na⁺) and the phosphate anions are predominantly ionic. The magnesium and sodium ions would be expected to donate their valence electrons to the phosphate groups, resulting in a charge distribution of Mg²⁺, Na⁺, and (PO₄)³⁻.
A hypothetical analysis of the electronic structure would involve calculating the density of states (DOS), which illustrates the distribution of energy levels available for electrons. The valence band would be primarily composed of O 2p and P 3p orbitals, while the conduction band would be formed from anti-bonding states. The calculated band gap would determine the material's electrical conductivity and optical properties. In analogous complex phosphate systems, the interplay between different cations can subtly influence the electronic structure and bond characteristics.
Table 1: Hypothetical Bonding Characteristics of MgNaPO₄ based on Related Phosphate Compounds
| Bond Type | Expected Nature | Typical Bond Lengths (Å) |
|---|---|---|
| P-O | Primarily Covalent | 1.50 - 1.60 |
| Mg-O | Primarily Ionic | ~2.00 - 2.20 |
Note: The data in this table is illustrative and based on general values for phosphate compounds, not on specific experimental or computational results for MgNaPO₄.
Lattice Dynamics and Vibrational Properties
Lattice dynamics simulations, often performed using DFT, can predict the vibrational modes (phonons) of a crystal lattice. These vibrational properties are crucial for understanding thermal conductivity, phase stability, and the interpretation of experimental spectroscopic data (e.g., Raman and infrared spectroscopy). For MgNaPO₄, such calculations would identify the characteristic vibrational frequencies associated with the internal modes of the PO₄ tetrahedra (stretching and bending), as well as the lattice modes involving the motion of the Mg²⁺ and Na⁺ cations relative to the phosphate anions. The calculated phonon dispersion curves would reveal the stability of the crystal structure; the absence of imaginary frequencies across the Brillouin zone would indicate dynamic stability.
Prediction of Crystal Structures and Polymorphs
First-principles calculations are a powerful tool for predicting the most stable crystal structures of a given chemical composition and for exploring the possibility of different polymorphic forms. For MgNaPO₄, computational methods could be employed to predict its crystal system, space group, and lattice parameters. This would involve calculating the total energy for a variety of candidate structures and identifying the one with the lowest energy, which corresponds to the most stable configuration at 0 K. Such studies are vital for understanding the material's synthesis and its phase behavior under different temperature and pressure conditions. While several crystalline structures of sodium magnesium phosphates have been identified, a comprehensive computational prediction of polymorphs for the simple MgNaPO₄ stoichiometry is a subject for future research.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time evolution of a system of atoms, offering insights into dynamic processes such as ion transport and the structure of amorphous materials.
Amorphous Structure Modeling and Atomic Arrangements
While the focus is on the crystalline compound, computational studies of related amorphous systems, such as sodium magnesium phosphate glasses, provide valuable information on local atomic arrangements. MD simulations are particularly well-suited for modeling the disordered structure of glasses.
A study on mixed sodium magnesium phosphate glasses using classical molecular dynamics has provided insights into their atomic structure. researchgate.net In these amorphous systems, both sodium and magnesium act as network modifiers, disrupting the P-O-P linkages of the phosphate glass network. The simulations revealed that the Mg-O coordination number is approximately 4.4, with a mean distance of 1.99 Å. researchgate.net The Na-O coordination number was found to be around 5, with a Na-O distance of 2.41 Å. researchgate.net These simulations also indicated a depolymerization of the phosphate network with the addition of MgO, leading to an increase in non-bridging oxygen atoms. researchgate.net
Table 3: Simulated Structural Parameters for Sodium Magnesium Phosphate Glasses
| Parameter | Value | Reference |
|---|---|---|
| Mg-O Coordination Number | ~4.4 | researchgate.net |
| Mg-O Mean Distance | 1.99 Å | researchgate.net |
| Na-O Coordination Number | ~5 | researchgate.net |
This data for the amorphous state suggests that in a crystalline form of MgNaPO₄, the local coordination environments of Mg²⁺ and Na⁺ would be well-defined, likely in the form of MgOₓ and NaOᵧ polyhedra, which would be arranged in a periodic, long-range order.
Thermodynamic Modeling
Thermodynamic modeling provides a quantitative framework for understanding the chemical behavior of phosphoric acid, magnesium sodium salt (MgNaPO₄) in aqueous and solid-state systems. By calculating thermodynamic properties, it is possible to predict the compound's solubility, the distribution of aqueous species, and its stability relative to other phases under various conditions of temperature, pressure, and composition.
Solubility Product Determination and Speciation Modeling (e.g., PHREEQC)
The solubility of magnesium sodium phosphate is a critical parameter governing its formation and dissolution. The equilibrium for the dissolution of its hydrated form, MgNaPO₄·7H₂O, can be represented by the following reaction:
MgNaPO₄·7H₂O(s) ⇌ Mg²⁺(aq) + Na⁺(aq) + PO₄³⁻(aq) + 7H₂O(l)
The thermodynamic equilibrium constant for this reaction is the solubility product constant (Ksp). While extensive experimental data for this specific compound is limited, a calculated pKsp (the negative logarithm of Ksp) for MgNaPO₄·7H₂O has been reported as 11.6 ± 0.253. This value indicates that magnesium sodium phosphate is a sparingly soluble salt.
Geochemical software, such as PHREEQC, is instrumental in modeling the aqueous speciation and saturation state of minerals like magnesium sodium phosphate. researchgate.netresearchgate.net PHREEQC utilizes thermodynamic databases to perform complex calculations involving:
Ion Speciation: It calculates the distribution of dissolved components among all possible aqueous species (e.g., Mg²⁺, Na⁺, H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻, and various ion pairs).
Activity Coefficients: It corrects for the non-ideal behavior of ions in solution, which is crucial in multicomponent systems.
Saturation Index (SI): The SI is a key output that indicates the degree of saturation of a solution with respect to a specific mineral. It is calculated as: SI = log(IAP / Ksp) where IAP is the Ion Activity Product of the constituent ions in the solution.
A positive SI value indicates supersaturation, where precipitation is thermodynamically favorable. A negative SI value signifies undersaturation, favoring dissolution. An SI of zero indicates the solution is at equilibrium with the solid phase. researchgate.net Modeling studies on analogous magnesium phosphate systems demonstrate that the SI values are strongly dependent on factors such as pH, ionic strength, and temperature. For magnesium phosphates, the optimal pH for precipitation is generally in the alkaline range, around 9.0-10.0. researchgate.net
search| Parameter | Compound | Value | Modeling Application |
|---|---|---|---|
| pKsp | MgNaPO₄·7H₂O | 11.6 ± 0.253 | Solubility product for PHREEQC and other speciation models. |
| Saturation Index (SI) | MgNaPO₄ | log(IAP / Ksp) | Calculated by PHREEQC to predict dissolution/precipitation potential. |
| Optimal pH for Precipitation | Magnesium Phosphates | ~9.0 - 10.0 | Input condition for maximizing yield in precipitation models. |
Phase Stability Diagrams and Equilibrium Predictions
Phase stability diagrams are essential tools for predicting which solid phases are stable under given thermodynamic conditions. For the this compound, the relevant chemical system is MgO-Na₂O-P₂O₅-H₂O. The CALPHAD (Calculation of Phase Diagrams) approach is a powerful computational method used to assess thermodynamic data and construct phase diagrams for multicomponent systems. researchgate.netusgs.gov
By developing self-consistent thermodynamic databases for the binary subsystems (P₂O₅-Na₂O and P₂O₅-MgO), the behavior of the ternary system can be modeled. researchgate.netusgs.gov These models describe the Gibbs energy of each potential phase, allowing for the calculation of phase equilibria.
Studies on the P₂O₅-MgO and P₂O₅-Na₂O systems have identified several intermediate compounds. For instance, in the P₂O₅-MgO system, compounds such as Mg₃(PO₄)₂, Mg₂P₂O₇, and Mg(PO₃)₂ are observed. researchgate.net Similarly, the P₂O₅-Na₂O system contains phases like NaPO₃, Na₅P₃O₁₀, and Na₄P₂O₇. usgs.gov
Thermodynamic modeling allows for the prediction of equilibrium phase assemblages when all three components (MgO, Na₂O, P₂O₅) are present. The formation and stability of MgNaPO₄ would be depicted on a ternary phase diagram, showing the composition and temperature ranges where it coexists with other phases. These diagrams are crucial for applications such as the manufacturing of phosphate-bonded ceramics and for predicting mineral formation in geological or biological systems. The models used in these assessments, such as the ionic two-sublattice model for the liquid phase, provide excellent agreement with experimental data. researchgate.netusgs.gov
Kinetic Modeling of Reaction Processes
While thermodynamics predicts the equilibrium state of a system, kinetics describes the rate and pathway by which that state is reached. For magnesium sodium phosphate, kinetic modeling is vital for understanding the rates of its formation (precipitation) and decomposition (dissolution), as well as its role in complex processes like cement setting.
Dissolution and Precipitation Rate Laws
The kinetics of dissolution and precipitation are governed by rate laws that quantify how reaction rates depend on factors like supersaturation, pH, temperature, and the presence of inhibitors or promoters. While specific, empirically derived rate laws for MgNaPO₄ are not widely documented, kinetic models can be formulated based on analogous, well-studied magnesium phosphate compounds like struvite (MgNH₄PO₄·6H₂O).
Rate = k * (Ω - 1)ⁿ
where:
k is the rate constant.
Ω is the saturation ratio (Ω = IAP/Ksp).
n is the reaction order.
For struvite, precipitation is often found to follow a first-order kinetic model with respect to magnesium concentration. cranfield.ac.uk The rate constants are highly dependent on the initial supersaturation; a higher initial magnesium concentration leads to a higher rate constant and faster precipitation. cranfield.ac.uk
Dissolution Kinetics: The rate of dissolution is often controlled by surface reactions or transport of ions away from the mineral surface. A general rate law based on Transition State Theory (TST) can be expressed as:
Rate = k * (1 - Ω)ᵐ
where k is the dissolution rate constant and m is a constant. Under conditions far from equilibrium (Ω << 1), the rate becomes independent of Ω and is often controlled by factors like pH. Studies on the dissolution of magnesium-containing minerals show a strong dependence on H⁺ activity, particularly in acidic solutions.
Cement Setting Reaction Kinetics
Magnesium phosphate cements (MPCs) are formed through a rapid, exothermic acid-base reaction between magnesium oxide (MgO) and a soluble phosphate. When sodium dihydrogen phosphate (NaH₂PO₄) is used, an amorphous magnesium sodium phosphate product is formed, which acts as the binder. researchgate.net
The setting reaction is a complex process involving several concurrent steps:
Dissolution of MgO and the acidic phosphate salt.
Formation of an amorphous gel phase.
Nucleation and growth of crystalline hydrate (B1144303) products.
Kinetic modeling of this process often employs a combination of models to describe the different controlling mechanisms. In-situ studies on analogous Mg-K phosphate cements have successfully used a two-stage model: researchgate.net
MgO Decomposition: The dissolution of MgO can be described by a first-order (F1) reaction model initially, followed by a diffusion-controlled model, such as the Jander (D3) or Ginstling-Brounshtein equation, as a product layer forms on the MgO grains. researchgate.netrilem.net The Jander equation relates the fraction of reaction (α) to time (t) for a diffusion-controlled process from a spherical particle. rilem.net
Product Crystallization: The formation of the crystalline binder phase can be modeled using the Avrami equation, which describes the kinetics of phase transformation based on nucleation and growth. researchgate.net This is often followed by a first-order (F1) model representing the final stages of the chemical reaction. researchgate.net
The presence of sodium ions and other additives can significantly alter these kinetics. For example, sodium borate (B1201080) is used as a retarder to slow the rapid setting, allowing for practical application. researchgate.net Conversely, other sodium salts may accelerate the reaction by changing the ionic strength of the solution, which in turn affects the solubility of the reactants and the rate of product formation. researchgate.net Kinetic models must therefore account for the specific chemistry of the formulation to accurately predict setting times and strength development.
search| Process | Kinetic Model | Description | Key Parameters |
|---|---|---|---|
| Precipitation | First-Order Model (by analogy) | Rate is proportional to the deviation from equilibrium concentration. | Rate constant (k), Saturation ratio (Ω) |
| MgO Dissolution (Cement Setting) | First-Order (F1) / Jander (D3) Diffusion | Initial reaction is chemically controlled, later stages are controlled by diffusion through a product layer. | Rate constant (k), Diffusion coefficient, Particle radius (R), Fraction reacted (α) |
| Product Crystallization (Cement Setting) | Avrami Model (Aₙ) | Describes phase transformation based on nucleation and growth mechanisms. | Avrami constant (k), Avrami exponent (n) |
Historical Context, Current Challenges, and Future Research Directions
Evolution of Scientific Understanding and Key Discoveries
The scientific journey to understand "Phosphoric acid, magnesium sodium salt" is part of the broader exploration of magnesium phosphate (B84403) chemistry, which has roots in early human history and has recently extended into the realm of planetary science.
The history of magnesium compounds dates back to the 17th and 18th centuries. In 1618, a farmer in Epsom, England, noted that the bitter water from a local well seemed to have healing properties for skin ailments; the substance was later identified as magnesium sulfate (B86663). mvuahealth.cawebelements.com In 1755, Joseph Black was the first to distinguish magnesia (magnesium oxide) from lime (calcium oxide). mvuahealth.ca The element magnesium itself was first isolated in 1808 by Sir Humphry Davy. mvuahealth.ca
The use of magnesium phosphate chemistry, however, predates these formal discoveries. Magnesium phosphate cements, formed from mixtures of magnesia and soluble phosphates derived from sources like animal feces, were utilized in ancient constructions, including the Great Wall of China. tececo.com.au These early applications demonstrated a practical, albeit not scientifically understood, grasp of the reactions between magnesium and phosphate to form durable, insoluble materials. tececo.com.au In the 20th century, research into magnesium phosphate cements, such as those formed with magnesium oxide and ammonium (B1175870) dihydrogen phosphate, became more systematic, exploring their rapid setting times and high early strength for repair and specialty applications. tececo.com.aunih.gov These studies laid the groundwork for understanding the complex reactions that can lead to various crystalline and amorphous magnesium phosphate products.
A significant leap in the understanding of magnesium sodium phosphate occurred with the analysis of extraterrestrial materials. The preliminary analysis of samples from the asteroid Bennu, returned to Earth by NASA's OSIRIS-REx mission on September 24, 2023, revealed a surprising discovery: the presence of magnesium-sodium phosphate. washu.edunasa.gov This finding was unexpected as the mineral had not been detected by the spacecraft's remote sensing instruments while orbiting the asteroid. washu.edubiotechreality.com
The magnesium-sodium phosphate found on Bennu is notable for several reasons. Firstly, its presence suggests that the asteroid may have splintered off from a small, primitive ocean world. washu.edunasa.govtachyonbeam.com The formation of this compound is associated with water-rich environments, hinting at a watery past for Bennu's parent body. biotechreality.comtachyonbeam.com Secondly, the mineral grains stand out for their purity and size, which are unprecedented in any meteorite sample analyzed to date. nasa.govbiotechreality.comtachyonbeam.com
This discovery builds upon findings from other celestial bodies. A similar, though less pure, sodium-bearing magnesium phosphate was previously identified in samples from the asteroid Ryugu, brought back by JAXA's Hayabusa2 mission. biotechreality.comnasa.govusra.edu The Ryugu samples, which have undergone significant aqueous alteration, contain this rare phosphate in less altered portions of the asteroid material. usra.edu The analysis of the Bennu and Ryugu samples has highlighted the importance of these rare magnesium phosphates as key phases for understanding the evolution of water-rich celestial bodies in the early solar system. nasa.govusra.edu
| Sample Source | Mission | Key Findings Related to Magnesium Sodium Phosphate |
| Asteroid Bennu | NASA OSIRIS-REx | Discovery of high-purity, large-grained magnesium-sodium phosphate. nasa.govbiotechreality.com |
| Suggests the asteroid was part of a primitive, water-rich world. washu.edunasa.gov | ||
| Mineral was not detected by remote sensing, a surprise to the team. washu.edubiotechreality.com | ||
| Asteroid Ryugu | JAXA Hayabusa2 | Presence of a similar, but less pure, sodium-bearing magnesium phosphate. biotechreality.comnasa.gov |
| Found in less-altered clasts, suggesting specific formation conditions. usra.edu | ||
| Highlighted the importance of Mg-Na phosphates in understanding early solar system bodies. nasa.govusra.edu |
Persistent Research Challenges and Knowledge Gaps
Despite recent advances, significant challenges and knowledge gaps persist in the study and application of magnesium sodium phosphate. These challenges span from controlling its fundamental formation to scaling up its synthesis for practical use.
A major challenge in magnesium phosphate chemistry is managing the formation of amorphous, non-crystalline phases. When magnesium-containing cements are formed, the reaction is often fast and exothermic, leading to the creation of a significant fraction of an amorphous gel-like phase alongside crystalline products. researchgate.net This amorphous phase is a hydrated phosphate, and its formation is often kinetically controlled, especially under conditions of high supersaturation of magnesium ions. researchgate.net
The specific composition of these amorphous phases is difficult to determine, and their presence significantly impacts the material's properties. researchgate.netresearchgate.net A key knowledge gap is the long-term stability of this amorphous material. Amorphous solids are thermodynamically unstable and have a natural tendency to convert to a more stable crystalline form over time. americanpharmaceuticalreview.com This transformation can alter the microstructure and mechanical properties of the material. researchgate.net For any application, from construction to biomaterials, controlling the initial formation of the amorphous phase and ensuring its long-term stability—or managing its transformation into a desired crystalline phase—is a critical research challenge. americanpharmaceuticalreview.com
The behavior of "this compound" is inherently tied to the interactions between magnesium (Mg²⁺), sodium (Na⁺), and phosphate (PO₄³⁻) ions in a given system. These interactions are complex and can be influenced by the presence of other ions, temperature, and pH. Magnesium ions, for instance, have a strong affinity for phosphate oxygen atoms and can form stable, tightly packed structures, a property crucial in biological systems like RNA. researchgate.net
However, how these interactions are modulated by the presence of other cations like sodium is not fully understood. Sodium and magnesium ions differ in their charge and hydrated radii, leading to different behaviors in solution and during crystallization. researchgate.netnih.gov In complex systems, such as industrial process streams or biological fluids, numerous other ions compete and interact, making it difficult to predict precipitation, phase formation, and stability. nih.gov Achieving a comprehensive understanding of these multi-ion dynamics is essential for designing controlled synthesis methods and predicting the compound's behavior in various environments.
While magnesium sodium phosphate can be synthesized in the lab, developing cost-effective and scalable methods for industrial production remains a challenge. Traditional synthesis might involve reacting a water-soluble phosphate with a magnesium salt, but the starting materials can be expensive. google.com Alternative routes, such as reacting magnesium chloride with rock phosphate, have been explored to reduce costs. google.com
Emerging Research Avenues
The field of inorganic compounds is witnessing a surge in innovative research, with this compound, and related magnesium phosphate materials being a key focus. Scientists are exploring novel methodologies to synthesize, characterize, and apply these compounds, pushing the boundaries of materials science, biomedicine, and environmental technology. Emerging research is concentrated on utilizing sophisticated analytical methods, computational modeling, and the development of new functional materials with tailored properties.
Advanced Characterization Techniques and In-Situ Monitoring
A deep understanding of the physicochemical properties of magnesium sodium phosphate and its analogues is fundamental to unlocking their full potential. Modern research employs a suite of advanced characterization techniques to elucidate the structure, morphology, thermal behavior, and composition of these materials at unprecedented resolutions.
Techniques such as X-ray Diffraction (XRD) are crucial for determining the phase composition and crystalline structure of synthesized powders. For instance, XRD analysis has been used to confirm the conversion of precursors like magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) into magnesium pyrophosphate (α-Mg₂P₂O₇) after calcination at high temperatures. researchgate.net It can also distinguish between crystalline products like struvite (MgNH₄PO₄·6H₂O) and amorphous phases in magnesium phosphate cements (MPCs). nih.gov
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the material's morphology and microstructure. chalcogen.ro SEM images have revealed that chemically synthesized magnesium phosphates can form nanoparticle clusters, while TEM offers a closer look at the irregular shape and size of individual nanoparticles, which can range from 20 to 200 nanometers. chalcogen.ro
Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) are used to identify functional groups and confirm the chemical structure. chalcogen.ro Thermal analysis techniques, such as Thermogravimetric-Differential Scanning Calorimetry (TG-DSC), are employed to investigate the thermal stability and phase transitions of these compounds, showing, for example, the elimination of crystal water at temperatures below 200°C and the crystallization of magnesium pyrophosphate at higher temperatures. chalcogen.ro
While much characterization is performed post-synthesis, the frontier of this research lies in in-situ monitoring. Developing methods to observe the chemical reactions and structural transformations as they happen—for example, during the setting of a magnesium phosphate cement or during its degradation in a simulated biological environment—is a key goal. Such real-time analysis would provide invaluable data for optimizing synthesis processes and designing materials with precisely controlled properties.
Table 1: Advanced Characterization Techniques for Magnesium Phosphate Materials
| Technique | Information Provided | Application Example |
|---|---|---|
| X-ray Diffraction (XRD) | Crystalline phase identification, structural analysis. | Distinguishing between struvite and amorphous products in cements. nih.gov |
| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure, particle cluster size. | Visualizing nanoparticle clusters of synthesized magnesium phosphates. chalcogen.ro |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, shape, and internal structure. | Characterizing the irregular shape of magnesium phosphate nanoparticles (20-200nm). chalcogen.ro |
| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds and functional groups. | Confirming the chemical structure of synthesized materials. chalcogen.ro |
| Thermogravimetric-Differential Scanning Calorimetry (TG-DSC) | Thermal stability, decomposition behavior, phase transitions. | Investigating the elimination of crystal water and crystalline transformations. chalcogen.ro |
Integration with Artificial Intelligence and Machine Learning for Material Design
The traditional, trial-and-error approach to materials discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com In the context of magnesium-based materials, including phosphates, AI and ML are accelerating the design of new compounds with optimized properties for specific applications. researchgate.net
Researchers are implementing computational models, such as Artificial Neural Networks (ANNs), to predict material properties and performance. scilit.comresearchgate.net These models can analyze vast datasets that include variables like chemical composition, processing methods, and microstructural features to uncover complex relationships that are not immediately obvious. scilit.com For magnesium alloys intended for biomedical implants, for instance, ML algorithms can predict corrosion behavior, a critical factor for performance and biocompatibility. researchgate.net This predictive power allows scientists to screen potential compositions computationally, reducing the time and expense of extensive experimental work. researchgate.net
The process involves training ML models on existing experimental data to understand how different factors influence outcomes like mechanical strength or degradation rate. researchgate.net Once trained, these models can be used in an "inverse design" approach, where desired properties are specified, and the AI suggests optimal material compositions and processing parameters to achieve them. mdpi.com This data-driven methodology is crucial for navigating the complex challenge of balancing competing properties, such as the need for high strength and controlled corrosion in a biodegradable implant. scilit.com
While the application to "this compound" is still an emerging subset of this field, the established success of AI in designing broader magnesium-based materials provides a clear roadmap. Future research will likely involve developing specific datasets and models for magnesium sodium phosphates to design novel materials for applications in biomedicine, electronics, and catalysis.
Table 2: Application of AI/ML in Magnesium-Based Material Design
| AI/ML Technique | Objective | Impact on Material Design |
|---|---|---|
| Artificial Neural Networks (ANNs) | Predict mechanical properties and corrosion behavior. scilit.comresearchgate.net | Accelerates the design of alloys with optimized performance by reducing experimental iterations. researchgate.net |
| Random Forest (RF) | Analyze large databases to understand the role of alloying elements. researchgate.net | Provides insights into how composition affects features like strength and corrosion resistance. |
| Physics-Informed ML Models | Combine physical simulations with ML to enhance prediction accuracy. researchgate.net | Improves model reliability and helps bridge the gap between computational prediction and experimental validation. |
| Autonomous Experimentation (AE) | Integrate AI with robotic systems for automated material synthesis and testing. mdpi.com | Enables high-throughput screening and discovery of novel materials with unprecedented characteristics. mdpi.com |
Novel Functional Materials Development
Research into this compound, and related compounds is leading to the development of a new generation of functional materials with significant potential in diverse fields.
A primary area of innovation is in the creation of advanced biomaterials. Magnesium phosphate cements (MPCs) are being explored as alternatives to traditional calcium phosphate cements for bone repair and regeneration. nih.gov Novel formulations using sodium dihydrogen phosphate (NaH₂PO₄) instead of ammonium-based phosphates result in an amorphous cement that avoids the release of potentially cytotoxic ammonia (B1221849). nih.govresearchgate.net Current research focuses on enhancing the properties of these cements. For example, incorporating bioactive glass fibers into the MPC matrix has been shown to improve mechanical strength and promote both bone regeneration (osteogenesis) and blood vessel formation (angiogenesis). nih.gov
Another frontier is the development of materials for environmental remediation. Researchers are synthesizing novel composite materials based on magnesium phosphate cement to enhance their stability in water and their capacity for adsorbing pollutants. mdpi.com By incorporating reinforcing agents like aluminum, alumina (B75360), or iron oxide, the resulting composites exhibit improved strength and a high capacity for removing fluoride (B91410) from water. mdpi.com Similarly, magnesium-impregnated biochar has demonstrated a vastly improved sorption efficiency for phosphorus and arsenic in aqueous solutions, indicating its potential for wastewater treatment and remediation of contaminated sites. mdpi.com
The synthesis of nano-sized magnesium phosphate materials represents another significant research avenue. chalcogen.roscientific.net These nanomaterials, produced via methods like chemical precipitation, offer unique properties due to their high surface area. Their good biocompatibility and degradability make them promising candidates for various biomedical applications. scientific.net
Table 3: Novel Functional Materials Based on Magnesium Phosphate
| Material | Composition/Modification | Target Application | Key Finding |
|---|---|---|---|
| Amorphous MPC | Magnesium oxide + Sodium dihydrogen phosphate | Bone Cements nih.gov | High early compressive strength and antibacterial properties without ammonia release. nih.gov |
| Bioactive Glass Fiber Composite MPC | MPC + Bioactive glass fibers | Bone Repair and Regeneration nih.gov | Improved mechanical strength, osteogenic, and angiogenic abilities. nih.gov |
| Fluoride-Adsorbing Cement Composite | MPC + Aluminum, Alumina, or Iron Oxide | Water Treatment mdpi.com | Enhanced strength and high capacity for fluoride adsorption. mdpi.com |
| Magnesium-Impregnated Biochar | Walnut shell-derived biochar + Magnesium composites | Wastewater Remediation mdpi.com | Sorption capacity improved by 10x for Arsenic and 20x for Phosphorus. mdpi.com |
| Nano Magnesium Phosphate (n-MP) | Synthesized via chemical precipitation | Biomedical Applications scientific.net | Good biocompatibility and degradable in PBS solution. scientific.net |
Societal and Industrial Impact of Ongoing Research Initiatives
The ongoing research into this compound, and related magnesium phosphate compounds has far-reaching implications that stand to deliver significant societal and industrial benefits. These initiatives are poised to drive advancements in healthcare, environmental sustainability, and agriculture.
In the healthcare sector, the development of advanced magnesium phosphate cements for bone regeneration holds the promise of improved clinical outcomes for patients with bone defects or fractures. nih.gov These materials offer advantages like high early strength and biocompatibility, potentially reducing recovery times and the need for secondary surgeries. nih.gov The antibacterial properties of certain formulations could also help mitigate the risk of post-operative infections. nih.gov As these technologies mature, they could lead to more effective and affordable orthopedic and dental treatments, enhancing the quality of life for an aging global population. nih.govnih.gov
From an environmental and industrial perspective, the use of magnesium phosphates in wastewater treatment and resource recovery represents a critical step towards a circular economy. researchdive.com Phosphorus is a finite and essential resource, primarily used in fertilizers. mdpi.com Research into precipitating phosphorus from wastewater as struvite (magnesium ammonium phosphate) or other magnesium phosphate salts allows for its recovery and reuse as a slow-release fertilizer. mdpi.comresearchgate.net This not only mitigates water pollution and eutrophication caused by excess phosphorus but also creates a sustainable, alternative source of fertilizer, reducing reliance on mined phosphate rock. researchgate.net The ability to use low-cost sources of magnesium, such as industrial brines or seawater, for this process could make it economically viable on a large scale. mdpi.com
Furthermore, the application of these materials in environmental remediation, such as removing heavy metals and other pollutants from water, addresses pressing public health and ecological concerns. mdpi.com The industrial impact extends to the production of these novel materials, potentially creating new markets for specialized chemical products and green technologies. The integration of AI in materials design can further streamline these processes, making the development and manufacturing of high-performance magnesium phosphate materials more efficient and cost-effective. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for magnesium sodium phosphate salts, and how do reaction conditions influence product purity?
- Methodology : Magnesium sodium phosphate salts can be synthesized via:
- Precipitation : Mix soluble Mg²⁺ salts (e.g., MgCl₂) with sodium phosphate solutions under controlled pH (6–9.5) to avoid side reactions like Mg(OH)₂ formation .
- Acid-base reactions : React magnesium oxide/hydroxide with phosphoric acid and sodium salts at elevated temperatures (~80°C) to enhance reaction kinetics. Monitor stoichiometry to prevent impurities (e.g., MgSO₄ hydrates) that may form sludge .
Q. How does the solubility of magnesium sodium phosphate salts vary with pH and ionic strength, and what analytical methods validate these properties?
- Methodology :
- Solubility tests : Conduct gravimetric analysis in buffered solutions (pH 6–9.5) to simulate biological or environmental conditions. Use ICP-OES to quantify dissolved Mg²⁺ and PO₄³⁻ ions .
- Ionic strength effects : Add NaCl or KCl to solutions and measure solubility changes via UV-Vis spectroscopy or conductivity meters. Magnesium phosphate solubility decreases in high-ionic-strength media due to common ion effects .
Q. What standardized methods exist for quantifying magnesium and phosphate ions in complex matrices?
- Methodology :
- Gravimetric analysis : Precipitate phosphate as magnesium ammonium phosphate (MgNH₄PO₄·6H₂O) using magnesia mixture (MgCl₂ + NH₄Cl + NH₃). Ignite to Mg₂P₂O₇ and calculate phosphorus content .
- Spectroscopy : Use colorimetric assays (e.g., molybdate-blue method for phosphate) and atomic absorption spectroscopy (AAS) for magnesium quantification. Validate with spike-recovery experiments in synthetic or biological fluids .
Advanced Research Questions
Q. How do magnesium and sulfate impurities impact the rheological properties of phosphoric acid solutions during industrial-scale synthesis?
- Methodology :
- Impurity analysis : Characterize sludge formation in magnesium-containing phosphoric acid using XRD (to identify MgSO₄·nH₂O or Mg₃(PO₄)₂) and rheometry (to measure viscosity changes) .
- Mitigation strategies : Add ammonium nitrate (NH₄NO₃) to suppress MgSO₄ crystallization. Optimize acid concentration (<38% P₂O₅) and temperature (40–60°C) to reduce oversaturation .
Q. What experimental designs optimize the stability of magnesium alloys in phosphoric acid media for biomedical or corrosion-resistant applications?
- Methodology :
- Corrosion inhibition : Use electrochemical techniques (e.g., polarization resistance) to test inhibitors like molybdate salts. For 0.5M H₃PO₄, 0.1–0.3M Na₂MoO₄ reduces Mg dissolution by 60–80% .
- Surface analysis : Characterize alloy surfaces post-exposure via SEM-EDS to identify phosphate-rich passivation layers .
Q. How can phase equilibria and crystallization kinetics be modeled to control magnesium phosphate hydrate formation in aqueous systems?
- Methodology :
- Thermodynamic modeling : Use software (e.g., OLI Studio) to simulate Mg²⁺-PO₄³⁻-SO₄²⁻-H₂O systems. Validate with experimental data on hydrate stability (e.g., MgSO₄·7H₂O decomposes above 50°C) .
- Crystallization kinetics : Monitor nucleation rates via turbidimetry and fit data to Avrami equations. Adjust supersaturation by varying Mg²⁺/PO₄³⁻ ratios or adding crystallization modifiers (e.g., polyacrylates) .
Methodological Considerations
- Data Validation : Cross-reference XRD, ICP-OES, and gravimetric results to resolve contradictions (e.g., discrepancies in solubility values due to amorphous vs. crystalline phases) .
- Experimental Controls : Include blank samples and internal standards (e.g., yttrium for ICP-OES) to account for matrix effects in complex solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
